2,4-Diamino-6,7-dimethoxyquinazoline
Descripción
Propiedades
IUPAC Name |
6,7-dimethoxyquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H4,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIPYVXKMWNKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399556 | |
| Record name | 6,7-dimethoxy-2,4-quinazolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60547-96-8 | |
| Record name | 6,7-Dimethoxy-2,4-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60547-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diamino-6,7-dimethoxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-dimethoxy-2,4-quinazolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIAMINO-6,7-DIMETHOXYQUINAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8C5VTG33W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Biological Activities of 2,4-Diamino-6,7-dimethoxyquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2,4-diamino-6,7-dimethoxyquinazoline derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and practical methodologies essential for advancing research in this promising area of medicinal chemistry. We will explore the diverse pharmacological effects of this scaffold, from its well-established role in cardiovascular medicine to its emerging potential in oncology and infectious diseases. This guide emphasizes the causal relationships behind experimental design and provides detailed, validated protocols to ensure scientific rigor and reproducibility.
Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized for its versatile biological activities.[1] This heterocyclic scaffold is a key component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological effects, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[1] The 2,4-diamino-6,7-dimethoxy-substituted quinazoline core, in particular, has garnered significant attention due to its potent and selective interactions with various biological targets. This guide will focus on this specific chemical space, providing a detailed exploration of its therapeutic promise.
Synthetic Strategies: Building the this compound Core
The foundation of any drug discovery program lies in the robust and efficient synthesis of the core chemical scaffold. The synthesis of this compound derivatives typically commences from commercially available starting materials and involves a multi-step sequence. A common and effective strategy involves the initial construction of a 2,4-dichloro-6,7-dimethoxyquinazoline intermediate, which then serves as a versatile precursor for the introduction of various amino functionalities at the C2 and C4 positions.
Experimental Protocol: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
This protocol outlines a reliable method for the synthesis of the key intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline.[2]
Materials:
-
6,7-dimethoxyquinazolin-2,4-dione
-
Phosphorous oxychloride (POCl3)
-
N,N-dimethylaniline
-
Isopropanol
-
Ice-cold water
Procedure:
-
A mixture of 6,7-dimethoxyquinazolin-2,4-dione (1 equivalent) and phosphorous oxychloride (a suitable excess, e.g., 3-5 mL per gram of starting material) is prepared in a round-bottom flask equipped with a reflux condenser.[2]
-
N,N-dimethylaniline (catalytic amount, e.g., 0.3 mL per gram of starting material) is carefully added to the mixture.[2]
-
The reaction mixture is heated to reflux and maintained at this temperature for 5 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is allowed to cool to room temperature.
-
The cooled mixture is then carefully and slowly poured into a beaker containing ice-cold water with constant stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.
-
The resulting precipitate of 2,4-dichloro-6,7-dimethoxyquinazoline is collected by vacuum filtration.
-
The solid is thoroughly washed with distilled water to remove any residual acid and salts.
-
The product is dried under vacuum to yield the desired intermediate.
Experimental Protocol: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline
This protocol details the selective amination at the C4 position, a crucial step in generating the 2,4-diamino scaffold.[1]
Materials:
-
2,4-dichloro-6,7-dimethoxyquinazoline
-
Ammonia solution (20-25%)
Procedure:
-
The 2,4-dichloro-6,7-dimethoxyquinazoline intermediate is dissolved in a 20-25% aqueous ammonia solution.[1]
-
The reaction mixture is heated to a temperature between 40°C and 75°C and maintained for 6 to 16 hours, with the reaction progress monitored by TLC.[1]
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with water and dried to yield 2-chloro-4-amino-6,7-dimethoxyquinazoline.
From this key intermediate, a diverse library of this compound derivatives can be synthesized by nucleophilic substitution of the remaining chlorine atom at the C2 position with various primary or secondary amines.
Caption: Simplified signaling pathway of α1-adrenergic receptor antagonism.
This protocol provides a method for determining the binding affinity of test compounds to α1-adrenoceptors using a radioligand binding assay. [3][4] Materials:
-
Membrane preparation from a tissue expressing α1-adrenoceptors (e.g., rat heart ventricles). [3][4]* Radioligand (e.g., [³H]-prazosin).
-
Test compounds (this compound derivatives).
-
Non-specific binding control (e.g., phentolamine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds and the non-specific binding control.
-
In a 96-well plate, add the membrane preparation, radioligand, and either the test compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound and subsequently calculate the Ki (inhibition constant).
| Derivative | α1-Adrenoceptor Binding Affinity (Ki, nM) | Reference |
| Prazosin (Reference) | ~0.1-1 | [5] |
| Derivative A | 0.5 | [6] |
| Derivative B | 1.2 | [6] |
| Derivative C | 0.8 | [5] |
Anticancer Activity: Targeting Key Cellular Pathways
Recent research has highlighted the significant potential of this compound derivatives as anticancer agents. Their cytotoxic effects are often mediated through the inhibition of critical enzymes involved in cell proliferation and survival.
Some 2,4-diaminoquinazoline derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
A particularly exciting area of research is the inhibition of G9a, a histone lysine methyltransferase, by this compound analogues. [7]G9a is overexpressed in various cancers and is associated with the silencing of tumor suppressor genes through the methylation of histone H3 at lysine 9 (H3K9). [8]Inhibition of G9a can lead to the re-expression of these tumor suppressor genes, thereby inhibiting cancer cell growth and survival. [8][9]
G9a catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to H3K9. This methylation mark serves as a docking site for other repressive proteins, leading to chromatin compaction and gene silencing. This compound-based inhibitors act as competitive inhibitors, preventing the binding of the histone substrate to the active site of G9a.
Caption: Mechanism of G9a inhibition leading to tumor suppressor gene expression.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds. [6] Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa).
-
Complete cell culture medium.
-
Test compounds (this compound derivatives).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment. [6]2. Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. [6]5. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [6]6. Incubate the plate in the dark at room temperature for at least 2 hours. [6]7. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Derivative | Cell Line | Anticancer Activity (IC₅₀, µM) | Reference |
| Doxorubicin (Reference) | MCF-7 | ~0.1-1 | [10] |
| Derivative D | MCF-7 | 5.2 | [10] |
| Derivative E | HeLa | 8.7 | [10] |
| G9a Inhibitor (UNC0638) | Various | Varies | [8] |
Antimicrobial and Antifungal Activity
Derivatives of the 2,4-diaminoquinazoline scaffold have also demonstrated promising activity against various microbial and fungal pathogens. Their mechanism of action in this context is often attributed to the inhibition of essential enzymes in the pathogens, such as DHFR, similar to their anticancer effects.
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [11] Materials:
-
Fungal strain (e.g., Candida albicans).
-
Fungal growth medium (e.g., RPMI-1640).
-
Test compounds.
-
96-well microtiter plates.
-
Spectrophotometer or visual inspection.
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Prepare serial twofold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Include a positive control (fungal inoculum without any compound) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.
| Derivative | Fungal Strain | Antifungal Activity (MIC, µg/mL) | Reference |
| Fluconazole (Reference) | C. albicans | ~0.25-2 | [11] |
| Derivative F | C. albicans | 8 | [11] |
| Derivative G | C. albicans | 16 | [11] |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the amino groups at the C2 and C4 positions. Key SAR observations include:
-
α1-Adrenoceptor Antagonism: The this compound nucleus is considered a crucial pharmacophore. The nature of the substituent at the C2 position significantly influences potency and selectivity. For instance, the presence of a piperazine ring connected to a heterocyclic moiety often leads to high affinity for the α1-adrenoceptor. [5]* Anticancer Activity: For DHFR inhibitors, the 2,4-diamino substitution pattern is critical for mimicking the natural substrate, folic acid. For G9a inhibitors, modifications to the amino group at the C2 position can modulate potency and selectivity.
-
General Physicochemical Properties: Lipophilicity and electronic properties of the substituents play a vital role in the overall pharmacokinetic and pharmacodynamic profile of these compounds, affecting their absorption, distribution, metabolism, and excretion (ADME).
Conclusion and Future Directions
The this compound scaffold represents a highly privileged structure in medicinal chemistry, with a proven track record in cardiovascular medicine and exciting potential in oncology and anti-infective research. The versatility of its synthesis allows for the creation of diverse chemical libraries, enabling the fine-tuning of biological activity and the development of novel therapeutic agents.
Future research in this area should focus on:
-
Target Selectivity: Designing derivatives with enhanced selectivity for specific biological targets to minimize off-target effects and improve the therapeutic index.
-
Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying the observed biological activities to guide rational drug design.
-
In Vivo Efficacy and Safety: Progressing promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.
-
Combination Therapies: Exploring the potential of these derivatives in combination with existing therapies to overcome drug resistance and enhance therapeutic outcomes, particularly in cancer treatment.
This technical guide provides a solid foundation for researchers and drug development professionals to explore and exploit the rich therapeutic potential of this compound derivatives. The detailed protocols and mechanistic insights presented herein are intended to facilitate the design and execution of robust scientific investigations, ultimately contributing to the discovery of new and effective medicines.
References
- Campbell, S. F., Danilewicz, J. C., Greengrass, C. W., & Plews, R. M. (1988). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 31(3), 516–520.
- Campbell, S. F., & Plews, R. M. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 30(10), 1794–1798.
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2010).
- Ding, N., et al. (2024).
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- He, X., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 5(10), 1539-1545.
- Honkanen, E., et al. (1983). Synthesis and antihypertensive activity of some new quinazoline derivatives. Journal of Medicinal Chemistry, 26(10), 1433–1438.
-
JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. [Link]
- Piaser, P., et al. (1999). Synthesis, pharmacological evaluation, and structure-activity relationship and quantitative structure-activity relationship studies on novel derivatives of this compound alpha1-adrenoceptor antagonists. Journal of Medicinal Chemistry, 42(3), 427-437.
- Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
-
ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]
- Said, M. R., et al. (2023). Benzo[g]quinazolines as antifungal against candidiasis. Saudi Pharmaceutical Journal, 31(4), 543-553.
- Saini, V., et al. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research, 6(6).
- Sulpice, J. C., et al. (1998). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. British journal of pharmacology, 125(7), 1537–1546.
- van Zwieten, P. A. (1995). Overview of alpha 1-adrenoceptor antagonism and recent advances in hypertensive therapy. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 13(3), S17–S23.
- van Zwieten, P. A., & Timmermans, P. B. (1983). alpha 1-Antagonists in the treatment of hypertension. Hypertension, 5(5 Pt 2), II53–II56.
- Vilas-Zornoza, A., et al. (2014). Inhibition of the Methyltransferase G9a with Small Molecules As a New Therapeutic Strategy for Treatment of Hematological Malignancies. Blood, 124(21), 2002.
- Yaseen, S. J., et al. (2023). Benzo[g]quinazolines as antifungal against candidiasis: Screening, molecular docking, and QSAR investigations. Saudi Pharmaceutical Journal, 31(4), 543-553.
- Zhang, Y., et al. (2018). Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer.
-
QIAGEN. (n.d.). α-Adrenergic Signaling. Retrieved from [Link]
-
YouTube. (2021). Epinephrine Signaling Pathway. [Link]
- Segovia, C., et al. (2021). G9a Inhibition Enhances Checkpoint Inhibitor Blockade Response in Melanoma. Clinical Cancer Research, 27(2), 587-599.
- Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(5), 775-783.
Sources
- 1. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 8. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Targeting Epigenetic Silencing: The 2,4-Diamino-6,7-dimethoxyquinazoline Scaffold in G9a Inhibition
[1][2]
Executive Summary
The 2,4-diamino-6,7-dimethoxyquinazoline scaffold represents a cornerstone in the development of small-molecule inhibitors for G9a (EHMT2), a histone methyltransferase responsible for the dimethylation of Histone 3 Lysine 9 (H3K9me2). Unlike non-selective epigenetic modulators, this scaffold facilitates high-affinity, substrate-competitive inhibition, distinguishing it from SAM-competitive analogues. This technical guide analyzes the structural evolution of this pharmacophore (from BIX-01294 to the optimized UNC0638/UNC0642 series), details its mechanism of action, and provides validated protocols for biochemical and cellular assessment.
The Target: G9a (EHMT2) and H3K9me2
G9a (Euchromatic Histone Lysine Methyltransferase 2) is the primary enzyme responsible for mono- and dimethylation of H3K9 in euchromatin.[1][2] The H3K9me2 mark serves as a binding site for Heterochromatin Protein 1 (HP1), leading to transcriptional silencing.
-
Physiological Role: Regulation of gene expression during embryonic development and maintenance of imprinted genes.[3]
-
Pathological Role: Overexpression in various cancers (e.g., ovarian, lung, liver) correlates with poor prognosis and metastasis.
-
Therapeutic Rationale: Inhibition of G9a reactivates tumor suppressor genes silenced by aberrant methylation.
Pathway Visualization: G9a-Mediated Silencing
The following diagram illustrates the catalytic flow of G9a and the interruption point of quinazoline-based inhibitors.
Figure 1: Mechanism of G9a-mediated epigenetic silencing and the competitive entry point of quinazoline inhibitors.
Chemical Biology: The Quinazoline Scaffold
The this compound core is not merely a structural backbone; it is the "engine" of selectivity. Early screens identified BIX-01294, but poor pharmacokinetics (PK) necessitated optimization, leading to the UNC series (University of North Carolina).
Structure-Activity Relationship (SAR)
The scaffold binds in the peptide substrate groove, not the cofactor (SAM) pocket. This is critical for selectivity against other methyltransferases (HKMTs) that share conserved SAM-binding domains.
| Structural Region | Modification | Biological Consequence |
| 6,7-Dimethoxy | Core substitution | Occupies a hydrophobic dimple formed by Phe1158 and Ile1161. Essential for binding affinity. |
| 2,4-Diamino | Nitrogen substitution | Forms critical hydrogen bonds with Asp1083 and Asp1088 (salt bridge). |
| 7-Alkoxy Linker | Extension (e.g., Piperidine) | Acts as a "Lysine Mimic." Extends into the lysine binding channel, dramatically increasing potency (seen in UNC0638). |
Comparative Potency Data
The evolution of the scaffold demonstrates the importance of the 7-alkoxy side chain.
| Compound | Core Structure | IC50 (G9a) | Selectivity Profile | Key Limitation |
| BIX-01294 | Quinazolin-4-amine | ~250 nM | High vs. SETD7, but toxic | Poor cell permeability; toxicity. |
| UNC0638 | 2,4-diamino-6,7-dimethoxy | < 15 nM | >100-fold vs. other HKMTs | Excellent probe; moderate in vivo PK. |
| UNC0642 | 2,4-diamino-6,7-dimethoxy | < 2.5 nM | High | Optimized for in vivo animal studies. |
Mechanism of Action
Unlike many kinase inhibitors that compete with ATP, this compound derivatives are peptide-substrate competitive and SAM-non-competitive .
-
Peptide Competition: The inhibitor occupies the groove where the Histone H3 tail usually sits. The 7-alkoxy side chain of advanced analogues (UNC0638) mimics the target Lysine residue, inserting itself into the active site tunnel.
-
SAM Non-Competition: The inhibitor does not block the S-adenosylmethionine (SAM) pocket. This allows the enzyme to bind SAM even when inhibited, but methyl transfer cannot occur because the histone substrate is physically blocked.
Validation Check: In kinetic studies, increasing the concentration of H3 peptide shifts the IC50 curve (indicating competition), whereas increasing SAM concentration has no effect on IC50.
Experimental Protocols
To validate the activity of a this compound derivative, researchers should employ a biochemical assay (AlphaLISA) for potency and a cellular assay (In-Cell Western) for permeability and functional silencing.
Protocol A: Biochemical Potency (AlphaLISA)
This homogeneous assay measures the transfer of a methyl group from SAM to a biotinylated H3 peptide.
Materials:
-
Enzyme: Recombinant human G9a (residues 913–1193).
-
Cofactor: S-adenosylmethionine (SAM).[5]
-
Detection: Anti-H3K9me2 Acceptor Beads + Streptavidin Donor Beads.[6][7]
Workflow Diagram:
Figure 2: Step-by-step AlphaLISA workflow for determining IC50 values of G9a inhibitors.
Critical Steps for Integrity:
-
Buffer Composition: Use a Tris-based buffer (pH 9.0) with 0.01% Tween-20 and 1 mM DTT.[5][6] DTT is crucial to maintain enzyme stability.
-
Order of Addition: Incubate Enzyme + Inhibitor before adding SAM/Peptide to ensure equilibrium binding.
Protocol B: Cellular Functional Assay (In-Cell Western)
To confirm the compound penetrates the cell membrane and inhibits G9a in a chromatin context.
-
Cell Seeding: Seed MDA-MB-231 or PC3 cells (5,000/well) in 96-well plates.
-
Treatment: Treat with inhibitor (serial dilution) for 48–72 hours.
-
Control: DMSO only.
-
-
Fixation: Fix with 3.7% formaldehyde (20 min). Permeabilize with 0.1% Triton X-100.
-
Staining:
-
Primary Ab: Anti-H3K9me2 (Mouse).[8]
-
Normalization: DRAQ5 or Sapphire700 (DNA stain).
-
-
Detection: IRDye-conjugated secondary antibody (800CW). Scan on LI-COR Odyssey.
-
Analysis: Calculate ratio of H3K9me2 signal / DNA signal.
References
-
Vedadi, M., et al. (2011).[9] "A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells."[1] Nature Chemical Biology, 7(8), 566–574.
-
Liu, F., et al. (2010). "Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines." Journal of Medicinal Chemistry, 53(15), 5844–5857.
-
Kubicek, S., et al. (2007). "Reversal of H3K9me2 by a small-molecule inhibitor for the G9a histone methyltransferase." Molecular Cell, 25(3), 473–481.
-
BPS Bioscience. "G9a Homogeneous Assay Kit Protocol." Technical Data Sheet.
-
Collins, R. E., et al. (2008). "The ankyrin repeats of G9a and GLP histone methyltransferases are mono- and dimethyllysine binding modules." Nature Structural & Molecular Biology, 15, 245–250.
Sources
- 1. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Alpha-1 Adrenoceptor Antagonist Properties of Quinazolines
This guide provides an in-depth technical analysis of quinazoline-based
Executive Summary & Therapeutic Rationale
The quinazoline class of
For the drug development scientist, the quinazoline scaffold offers a robust template for designing ligands that modulate smooth muscle tone in the vasculature (
Structural Basis: The Quinazoline Pharmacophore
The efficacy of this class hinges on specific structural motifs that dictate receptor anchoring and pharmacokinetic profiles.
Structure-Activity Relationship (SAR)
The core pharmacophore consists of a 4-amino-6,7-dimethoxyquinazoline ring system.
-
Quinazoline Core: The 6,7-dimethoxy substitution is critical for high affinity binding.
-
4-Amino Group: Essential for receptor recognition; removal leads to a complete loss of affinity.
-
Piperazine Ring: Serves as a linker. Substitutions on the distal nitrogen (N4) determine pharmacokinetic properties (half-life) and subtype selectivity.
-
Acyl Moiety: The "tail" region (e.g., furanoyl in prazosin) influences solubility and metabolic stability.
Visualization: The Quinazoline Scaffold
The following diagram illustrates the critical binding elements of the Prazosin molecule, the archetype of this class.
Figure 1: Functional decomposition of the Prazosin pharmacophore highlighting critical regions for receptor interaction.
Pharmacodynamics: Signal Transduction Blockade
Quinazolines act as competitive, reversible antagonists at Gq-coupled GPCRs.
Mechanism of Action
Under physiological conditions, endogenous catecholamines (norepinephrine) bind
-
IP3: Triggers
release from the sarcoplasmic reticulum. -
DAG: Activates Protein Kinase C (PKC).
-
Result: Smooth muscle contraction (vasoconstriction).
Quinazoline Effect: By occupying the orthosteric site, quinazolines prevent Gq activation, maintaining the smooth muscle in a relaxed state.
Visualization: Signaling Pathway Inhibition
Figure 2: The Gq-signaling cascade. Quinazolines competitively inhibit the initial agonist-receptor binding step.
Experimental Protocols (Self-Validating Systems)
To characterize a novel quinazoline derivative, two tiers of assay are required: Affinity (Binding) and Efficacy (Functional) .
Protocol A: Radioligand Binding Assay (The Gold Standard)
Objective: Determine the equilibrium dissociation constant (
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000
for 15 min. Resuspend pellet.[3] -
Incubation:
-
Total Binding: Membrane +
-Prazosin (0.2 nM). -
Non-Specific Binding (NSB): Membrane +
-Prazosin + Phentolamine (10 M). -
Experimental: Membrane +
-Prazosin + Test Quinazoline ( to M).
-
-
Equilibrium: Incubate at 30°C for 45 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[3]
-
Quantification: Liquid scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Functional Organ Bath (Rat Aortic Rings)
Objective: Measure functional antagonism (
Step-by-Step Methodology:
-
Preparation: Excision of thoracic aorta from male Wistar rats. Clean connective tissue and cut into 3-4 mm rings.
-
Endothelium Removal: Gently rub the lumen with a forceps tip (essential to remove Nitric Oxide interference).
-
Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%
/5% . Resting tension: 1-2 g. -
Equilibration: 60 minutes, washing every 15 minutes.
-
Agonist Curve (Control): Cumulative addition of Phenylephrine (PE) (
to M) to establish . Wash out.[3] -
Antagonist Incubation: Incubate test quinazoline for 30 minutes.
-
Agonist Curve (Test): Repeat PE curve. Observe rightward shift.
-
Validation: A Schild plot with a slope of ~1.0 confirms competitive antagonism.
Comparative Pharmacology Data
The following table summarizes the affinity and functional potency of standard quinazolines compared to subtype-selective agents.
| Compound | Class | Affinity | Functional | Selectivity Profile |
| Prazosin | Quinazoline | 9.2 - 9.8 | 9.5 - 10.1 | Non-selective ( |
| Doxazosin | Quinazoline | 8.8 - 9.2 | 8.9 - 9.4 | Non-selective; Long half-life |
| Terazosin | Quinazoline | 8.5 - 9.0 | 8.6 - 9.1 | Non-selective; High water solubility |
| Tamsulosin | Sulfonamide* | 9.0 - 9.5 | 9.8 (Prostate) |
*Included for comparative reference. Note that standard quinazolines are generally non-selective among
Workflow Visualization: Screening Funnel
Figure 3: High-throughput screening funnel for identifying potent alpha-1 antagonists.
References
-
Hoffman, B. B., & Lefkowitz, R. J. (1980). Alpha-adrenergic receptor subtypes. New England Journal of Medicine, 302(25), 1390-1396. Link
-
Michel, M. C., et al. (1995).
-adrenoceptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(1), 1-10. Link -
Greengrass, P., & Bremner, R. (1979).
-adrenergic receptors. European Journal of Pharmacology, 55(3), 323-326. Link -
Graham, R. M., et al. (1996). The alpha 1-adrenergic receptor: structure, signaling, and clinical applications. Physiological Reviews, 76(3), 767-769. Link
-
Kyprianou, N., & Benning, C. M. (2000).
-adrenoceptor antagonists doxazosin and terazosin via induction of apoptosis.[1][2] Cancer Research, 60(16), 4550-4555. Link
Sources
- 1. Induction of prostate apoptosis by alpha1-adrenoceptor antagonists: mechanistic significance of the quinazoline component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
Technical Guide: Structure-Activity Relationship of 2,4-Diaminoquinazoline Analogs
The following technical guide details the structure-activity relationship (SAR), synthesis, and mechanistic grounding of 2,4-diaminoquinazoline analogs.
Executive Summary: The Privileged Scaffold
The 2,4-diaminoquinazoline scaffold represents a "privileged structure" in medicinal chemistry, most historically significant as a bioisostere of the pteridine ring found in folic acid. While its primary utility lies in antifolate activity—inhibiting Dihydrofolate Reductase (DHFR) to halt thymidylate and DNA synthesis—recent modifications have expanded its utility into antiviral (e.g., RSV fusion inhibitors) and kinase inhibitor domains.
This guide focuses on the core DHFR-inhibitory SAR, distinguishing between modifications that drive potency (picomolar affinity) and those that drive selectivity (bacterial vs. mammalian DHFR).
Mechanistic Foundation: The "Ionic Lock"
To design effective analogs, one must understand the non-negotiable binding interaction. The 2,4-diamino motif is not merely a structural feature; it is a functional requirement for the ionic lock with the enzyme's active site.
-
The Protonation Event: The N1 nitrogen of the quinazoline ring is protonated within the active site.
-
The Anchor: This protonated N1, along with the 2-amino group, forms a critical charge-charge interaction (salt bridge) and hydrogen bond network with a conserved acidic residue deep in the binding pocket (Asp27 in E. coli/human DHFR or Glu30 in other species).
-
The Conformation: Unlike the natural substrate (dihydrofolate), which binds with the pteridine ring in one orientation, 2,4-diamino inhibitors often bind in a "flipped" orientation to maximize this ionic interaction.
Visualization: Molecular Binding Mode
The following diagram illustrates the critical contact points required for high-affinity binding.
Figure 1: Pharmacophore mapping of 2,4-diaminoquinazoline within the DHFR active site.
Detailed Structure-Activity Relationship (SAR)
The SAR of this class can be dissected into four specific vectors.
The Core (Positions 2 and 4)[1]
-
Requirement: Unsubstituted amino groups (-NH2) at positions 2 and 4 are generally required for maximum potency.
-
Modifications: Alkylation of the 2-amino group usually destroys affinity by disrupting the ionic lock with Asp27. However, the 4-amino group tolerates limited substitution (e.g., alkylation) in certain kinase/viral applications, but for DHFR, the primary amine is preferred to H-bond with backbone carbonyls (Ile5/Ile14).
The Linker (Position 6 vs. 5)
-
Position 6 (The Classical Vector): This is the primary attachment point for the lipophilic tail (mimicking the p-aminobenzoic acid moiety of folate).
-
Methylene (-CH2-): Found in classical antifolates. Provides flexibility.[1]
-
Oxygen/Sulfur (-O-, -S-): Increases lipophilicity.
-
Direct Aryl Bond: Rigidifies the molecule, often improving selectivity for bacterial isoforms by restricting conformational freedom.
-
-
Position 5: Substitution here (e.g., methyl) can induce steric clash with human DHFR while being tolerated by bacterial variants, acting as a selectivity filter .
The Hydrophobic Tail
The "tail" extending from position 6 must occupy a large hydrophobic pocket.
-
Lipophilicity: High lipophilicity (e.g., trimethoxybenzyl, naphthyl) correlates with passive diffusion into bacterial cells and tight binding in the hydrophobic pocket.
-
Case Study (Trimetrexate): Uses a lipophilic aryl-amine tail. This allows it to bypass the Reduced Folate Carrier (RFC) transport system, making it effective against methotrexate-resistant tumors that downregulate RFC.
The Selectivity Vector (Position 7)
Recent research highlights Position 7 as a key determinant for species selectivity.
-
Bacterial Selectivity: M. tuberculosis and S. aureus DHFR possess a larger "void" volume near C7 compared to human DHFR.
-
Strategy: Introducing bulky substituents at C7 can exploit this void, maintaining bacterial potency while reducing human toxicity (steric clash with hDHFR).
Experimental Protocols
Synthesis: The "Ziresovir" Route (Copper-Catalyzed)
While traditional synthesis involves fusing guanidine with 2-fluorobenzonitrile, modern industrial routes (optimized for Ziresovir and analogs) prefer a Copper-catalyzed cyclization for scalability and yield.
Objective: Synthesize a N4-substituted 2,4-diaminoquinazoline.
Reagents:
-
Guanidine Hydrochloride
-
CuI (Copper Iodide) / L-Proline (Ligand)
-
POCl3 (Phosphorus Oxychloride)
Step-by-Step Workflow:
-
Cyclization (Formation of Quinazolinone):
-
Dissolve 2-bromobenzoic acid (1.0 eq) and guanidine HCl (3.0 eq) in DMF.
-
Add K2CO3 (4.0 eq), CuI (0.1 eq), and L-Proline (0.2 eq).
-
Heat to 100°C for 12-16 hours . The copper catalyzes the C-N bond formation, and the guanidine closes the ring.[2]
-
Checkpoint: Monitor via TLC. Product is a 2-amino-4(3H)-quinazolinone.
-
-
Chlorination (Activation):
-
Suspend the intermediate in POCl3 (excess, acts as solvent).
-
Reflux at 105°C for 4 hours .
-
Critical: Quench carefully on ice. The product is 2-amino-4-chloroquinazoline. This intermediate is highly reactive.
-
-
Nucleophilic Displacement (Final Coupling):
-
Dissolve the 4-chloro intermediate in THF or Dioxane.
-
Add the desired amine tail (e.g., benzylamine, aniline) (1.1 eq) and DIPEA (2.0 eq).
-
Stir at RT to 60°C depending on amine nucleophilicity.
-
Purify via flash chromatography.
-
Figure 2: Optimized Copper-catalyzed synthetic route for 2,4-diaminoquinazoline analogs.
Bioassay: DHFR Inhibition Assay
Principle: Spectrophotometric measurement of the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) utilizing NADPH.[4] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).
Protocol:
-
Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.
-
Reaction Mix:
-
NADPH (100 µM final)
-
Dihydrofolate (50 µM final)
-
Purified DHFR enzyme (human or bacterial, ~5-10 nM).
-
-
Procedure:
-
Incubate Enzyme + Test Compound (DMSO stock) for 5 mins at 25°C.
-
Initiate reaction by adding NADPH + DHF.
-
Read: Kinetic mode at 340 nm for 5 minutes.
-
-
Analysis: Calculate IC50 using non-linear regression (4-parameter logistic fit).
Summary Table: Key Analogs & Properties
| Compound | Key Modification | Target / Application | SAR Insight |
| Trimethoprim | 2,4-diaminopyrimidine (Truncated) | Bacterial DHFR | High selectivity for bacterial enzyme; lacks the fused benzene ring of quinazoline. |
| Trimetrexate | 2,4-diamino-5-methyl-6-aryl | Human DHFR (Anticancer) | Lipophilic tail allows RFC-independent entry; active in resistant cells. |
| Piritrexim | 6-substituted lipophilic tail | Human DHFR (Anticancer) | High potency; lipophilicity improves tissue penetration but increases toxicity. |
| Ziresovir | 2,4-diamino core (Viral fusion) | RSV Fusion Protein | Demonstrates scaffold versatility; binds viral F-protein, not DHFR. |
| C7-Analogs | Bulky C7-substituents | M. tuberculosis DHFR | Exploits species-specific hydrophobic void for selectivity. |
References
-
Multivariate analysis and quantitative structure-activity relationships.[5] Inhibition of dihydrofolate reductase. Source: PubMed URL:[Link]
-
Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme. Source: PubMed Central URL:[Link]
-
Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. Source: ACS Omega (via PubMed) URL:[Link]
-
Antibacterial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Source: Biochemical Pharmacology URL:[Link]]
Sources
- 1. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 2. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding: modulation of dynamics within a structural state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multivariate analysis and quantitative structure-activity relationships. Inhibition of dihydrofolate reductase and thymidylate synthetase by quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling & Synthetic Utility of 2,4-Diamino-6,7-dimethoxyquinazoline
Topic: Physicochemical Properties of 2,4-Diamino-6,7-dimethoxyquinazoline Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists
Executive Summary & Pharmacological Significance
This compound (CAS: 60547-96-8) serves as the "privileged scaffold" for a prominent class of
This guide provides a rigorous analysis of the molecule’s physicochemical behavior, specifically its pH-dependent solubility and protonation state, which are the primary drivers of its receptor binding affinity.
Physicochemical Properties Matrix
The following data consolidates experimental and high-confidence predicted values.
| Property | Value / Description | Context/Notes |
| CAS Number | 60547-96-8 | Specific to the 2,4-diamino species.[1][2][3][4][5][6] |
| Molecular Formula | MW: 220.23 g/mol | |
| Appearance | Off-white to pale yellow crystalline powder | Hygroscopic; light-sensitive. |
| Melting Point | >250 °C (Decomposes) | High lattice energy typical of planar heterocycles. |
| pKa (N-1) | 7.4 – 7.6 | The N-1 nitrogen is the most basic site. Protonation here is essential for receptor binding (mimicking norepinephrine). |
| LogP | ~1.2 – 1.5 | Moderately lipophilic, but solubility is limited by crystal packing interactions. |
| Solubility (Water) | < 0.1 mg/mL (Neutral pH) | Very poor aqueous solubility due to strong intermolecular |
| Solubility (Organic) | DMSO (>20 mg/mL), DMF | Soluble in dipolar aprotic solvents; sparingly soluble in MeOH/EtOH unless heated. |
| UV | 248 nm, 345 nm | Characteristic quinazoline chromophore; useful for HPLC detection. |
Structural Biology & Pharmacophore Logic
The N-1 Protonation Trigger
The biological activity of this scaffold relies on a specific ionization event. At physiological pH (7.4), the N-1 nitrogen exists in equilibrium between its neutral and protonated forms (approx. 60% protonated based on pKa ~7.6).
-
Mechanism: The protonated N-1 acts as a charge-reinforced hydrogen bond donor.[4] In the
-adrenoceptor pocket, this mimics the ammonium headgroup of norepinephrine, forming a salt bridge with a conserved Aspartate residue (Asp113 in ). -
Validation: Substitution at the 2-position with open-chain amines (as in Prazosin) stabilizes this protonation via resonance, whereas removing the N-1 (e.g., isoquinoline analogs) abolishes affinity.
Visualization: Pharmacophore & Signaling Pathway
The following diagram illustrates the role of the scaffold within the Alpha-1 Adrenergic signaling cascade.
Figure 1: Mechanism of Action.[3][4] The protonated scaffold binds to the
Synthetic Protocol: The "Dichloro" Route
The most robust route to the 2,4-diamino core avoids the low-yielding cyclization of benzonitriles and instead utilizes the displacement of chlorides from 2,4-dichloro-6,7-dimethoxyquinazoline .
Reagents Required[3][7]
-
Starting Material: 2,4-Dichloro-6,7-dimethoxyquinazoline (CAS: 27631-29-4).
-
Nucleophile: Methanolic Ammonia (
in MeOH) or Ammonium Hydroxide. -
Solvent: THF or Isopropanol (for solubility of the starting material).
-
Workup: Ethyl Acetate, Brine,
.
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of 2,4-dichloro-6,7-dimethoxyquinazoline in dry THF (50 mL). The solution should be clear to slightly yellow.
-
Nucleophilic Attack: Cool the reaction vessel to 0°C. Slowly add excess methanolic ammonia (10 eq) via a pressure-equalizing addition funnel.
-
Note: The reaction is exothermic. Control the addition rate to maintain temperature < 10°C.
-
-
Heating: Seal the vessel (pressure tube recommended) and heat to 80°C – 100°C for 12–16 hours.
-
Why: The C-4 chlorine is displaced rapidly (kinetic product), but the C-2 chlorine requires higher energy (thermodynamic product) to be displaced by ammonia.
-
-
Monitoring: Monitor by TLC (9:1 DCM:MeOH). The starting material (
) will disappear, and the diamine product ( ) will form. -
Isolation:
-
Cool to room temperature.[7]
-
Concentrate in vacuo to remove excess ammonia and solvent.
-
Triturate the resulting solid with cold water to remove ammonium chloride salts.
-
Filter and wash with cold diethyl ether.
-
-
Purification: Recrystallize from DMF/Ethanol if high purity (>99%) is required for biological assays.
Synthesis Workflow Diagram
Figure 2: Synthetic Pathway. Conversion of the dione precursor to the dichloro intermediate, followed by double amination.
Analytical Quality Control (Self-Validating Protocol)
To ensure the integrity of the synthesized compound, use the following HPLC method. This protocol separates the target diamine from the common "mono-amino-mono-chloro" impurity (CAS 23680-84-4) which forms if the reaction is incomplete.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: 254 nm.[8]
Validation Criteria:
-
Parent Peak: Retention time (RT) approx 2.5 - 3.0 min (polar).
-
Impurity Check: Look for a peak at RT ~5.5 min. This corresponds to the 4-amino-2-chloro intermediate.[9][10] If this peak is >1%, re-subject the material to ammonolysis conditions.
References
-
Alabaster, V. A., et al. (1987). "2,4-Diamino-6,7-dimethoxyquinazolines. 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents." Journal of Medicinal Chemistry. Link
-
Liu, F., et al. (2009). "Discovery of a 2,4-Diamino-7-aminoalkoxyquinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a (UNC0224)." Journal of Medicinal Chemistry. Link
-
Campbell, S. F., et al. (1987). "2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists." Journal of Medicinal Chemistry. Link
-
Greengrass, C. W., et al. (1986). "Synthesis and Pharmacological Evaluation of 4-Amino-2-(4-substituted-piperazin-1-yl)-6,7-dimethoxyquinazolines." Journal of Medicinal Chemistry. Link
Sources
- 1. 6,7-Dimethoxyquinazoline-2,4-diamine, CasNo.60547-96-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. angenesci.com [angenesci.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 7. 6,7-Dimethoxyquinazoline-2,4-dione | 28888-44-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95 23680-84-4 [sigmaaldrich.com]
- 10. 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 23680-84-4 | Benchchem [benchchem.com]
exploring the pharmacophore of 2,4-diaminoquinazoline inhibitors
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Structural Dynamics, Synthesis, and Biological Characterization
The Privileged Scaffold: A Dual-Natured Core
The 2,4-diaminoquinazoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically synonymous with antifolate activity (targeting Dihydrofolate Reductase, DHFR), recent "scaffold hopping" campaigns have repurposed this core for kinase inhibition.
To effectively exploit this pharmacophore, one must distinguish between its two primary binding modes:
-
The "Pincer" Mode (Classic): Utilizes both the 2-amino and 4-amino groups to chelate a carboxylate residue (Asp/Glu) in the active site. This is the hallmark of DHFR inhibitors like Trimetrexate .
-
The "Hinge" Mode (Evolved): Mimics the adenine ring of ATP, primarily utilizing the N1 and C4-NH positions to hydrogen bond with the kinase hinge region. This is seen in newer experimental inhibitors (e.g., PAK4 inhibitors), distinct from the related 4-anilinoquinazoline class (e.g., Gefitinib).
Structural Biology & Binding Dynamics[1][2]
The DHFR "Pincer" Mechanism
The potency of 2,4-diaminoquinazolines against DHFR stems from a salt-bridge-assisted hydrogen bonding network. Unlike folate, which binds with its pteridine ring in a specific orientation, 2,4-diamino inhibitors often bind in a "flipped" orientation relative to the substrate.
-
Key Interaction: The protonated N1 and the 2-amino group form a charge-charge interaction and hydrogen bonds with a conserved acidic residue (Asp27 in E. coli/human, Asp54 in P. falciparum).
-
The Hydrophobic Pocket: Substituents at the C6 position (often bulky lipophilic groups) extend into a hydrophobic pocket, displacing ordered water molecules and providing entropy-driven binding affinity.
Visualization of the Pharmacophore
The following diagram illustrates the critical interactions within the DHFR binding pocket.
Figure 1: The canonical "Pincer" binding mode of 2,4-diaminoquinazolines within the DHFR active site.
Structure-Activity Relationship (SAR) Matrix
Optimizing the 2,4-diaminoquinazoline requires balancing affinity (C6 substitution) with physicochemical properties (C5 substitution).
| Position | Modification | Effect on Pharmacokinetics (PK) & Potency | Mechanistic Insight |
| N1 | Protonation | Critical for Affinity. Must be basic enough to protonate at physiological pH (pKa ~7.4). | Forms the ionic bond with the active site Asp/Glu. |
| C2/C4 | -NH2 Groups | Essential. Removal or alkylation drastically reduces potency. | Donors for the hydrogen bond network. |
| C5 | -H, -CH3, -Cl | Modulates ring electron density and lipophilicity. | -CH3 (as in Trimetrexate) increases lipophilicity and can induce selectivity against bacterial vs. mammalian DHFR. |
| C6 | Lipophilic Linker | Primary driver of potency. Large hydrophobic groups (benzyl, naphthyl) are preferred. | This group occupies the space of the p-aminobenzoylglutamate tail of folate but exploits a hydrophobic pocket not fully utilized by the substrate. |
| Bridge | -CH2- vs -NH- | Conformational Flexibility. | Methylene (-CH2-) bridges (Trimetrexate) are more flexible than amino (-NH-) bridges, often leading to better fit in "tight" mutant active sites. |
Validated Synthetic Protocol: Guanidine Cyclization
While multiple routes exist, the condensation of 2-fluorobenzonitriles with guanidine is the most robust, self-validating method for generating the 2,4-diamino core. This method avoids the harsh conditions of POCl3 chlorination/amination.
The "Self-Validating" Workflow
The reaction progress is visually distinct: the starting material is soluble, while the product often precipitates upon cooling or water addition, allowing for immediate "Go/No-Go" decision-making.
Figure 2: One-pot cyclization synthesis of the 2,4-diaminoquinazoline core.
Step-by-Step Methodology
Reagents: 2-Fluoro-5-substituted benzonitrile (1.0 eq), Guanidine Carbonate (2.5 eq), Dimethylacetamide (DMA).
-
Preparation: In a dry round-bottom flask, dissolve the benzonitrile derivative in DMA (0.5 M concentration).
-
Cyclization: Add Guanidine Carbonate. Heat the mixture to 140°C under nitrogen.
-
Causality: High temperature is required to overcome the activation energy for the nucleophilic aromatic substitution (SNAr) of the fluoride by guanidine, followed by the immediate intramolecular cyclization.
-
-
Monitoring: Monitor by TLC (mobile phase: 10% MeOH in DCM). The starting nitrile spot should disappear.
-
Workup (Self-Validation):
-
Cool the reaction to room temperature.
-
Pour the reaction mixture slowly into ice-cold water (5x reaction volume) with stirring.
-
Observation: A precipitate should form immediately. If oil forms, the product is impure or the side chain is too lipophilic (requires extraction with EtOAc).
-
-
Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from EtOH/DMF if necessary.
Biological Validation: The DHFR Assay
To confirm the pharmacophore's activity, a spectrophotometric assay tracking NADPH depletion is the gold standard.
Assay Principle
DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH as a cofactor.[1]
Protocol Parameters[4]
-
Buffer: 50 mM Tris-HCl, pH 7.4 (physiological relevance).
-
Substrate: Dihydrofolic acid (50 µM). Note: DHF is unstable; prepare fresh in buffer containing DTT.
-
Cofactor: NADPH (100 µM).
-
Enzyme: Recombinant human or P. falciparum DHFR.
-
Control: Methotrexate (positive control, expected IC50 < 10 nM).
Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50. A "tight-binding" equation (Morrison equation) may be necessary if IC50 is close to the enzyme concentration [1].
References
-
Kuyper, L. F., et al. (1985). "Receptor-based design of dihydrofolate reductase inhibitors: comparison of crystallographically determined enzyme binding with enzyme affinity in a series of carboxy-substituted trimethoprim analogues." Journal of Medicinal Chemistry.
-
Cody, V., et al. (2005). "Structure determination of tetrahydroquinazoline antifolates in complex with human and Pneumocystis carinii dihydrofolate reductase." Acta Crystallographica.
-
Hao, C., et al. (2017).[2] "Development of 2,4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy." European Journal of Medicinal Chemistry.
-
Yin, P., et al. (2012). "Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization." The Journal of Organic Chemistry.
-
Rosowsky, A., et al. (1995). "2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22." Journal of Medicinal Chemistry.
Sources
The Quinazoline Core: A Privileged Scaffold for Modern Kinase Inhibition
An In-depth Guide for Drug Discovery Professionals
Introduction: The Central Role of Kinases and the Rise of a Privileged Scaffold
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a mechanism that acts as a molecular switch for countless signaling pathways. Given their central role, it is unsurprising that dysregulation of kinase activity, through mutation or overexpression, is a hallmark of many human diseases, most notably cancer.[1][2] This has established kinases as one of the most critical target classes in modern drug discovery.
The development of small-molecule kinase inhibitors has revolutionized cancer therapy. These agents primarily target the ATP-binding site, competing with the endogenous ATP molecule to halt the phosphorylation cascade.[3][4] Within the vast chemical space explored for kinase inhibition, the quinazoline scaffold has emerged as a uniquely successful and "privileged" structure.[5][6] Its rigid, bicyclic nature provides an ideal framework for orienting key pharmacophoric elements within the kinase active site, offering a combination of potent activity, synthetic tractability, and tunable selectivity.[7] This guide provides a detailed exploration of the quinazoline core, from its fundamental mechanism of action and intricate structure-activity relationships (SAR) to the practical methodologies used to design and validate next-generation inhibitors.
Mechanism of Action: A Game of Competitive Binding
The majority of quinazoline-based inhibitors function as "Type I" inhibitors, engaging in reversible or irreversible competition with ATP at the enzyme's active site.[3] The quinazoline ring system itself is crucial for this interaction. It mimics the adenine portion of ATP, establishing a key hydrogen bond interaction with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain.[7]
As illustrated by X-ray crystallography studies, the N1 atom of the quinazoline core typically forms a hydrogen bond with the backbone NH group of a conserved methionine residue (e.g., Met793 in EGFR), anchoring the inhibitor in the active site.[7][8] The 4-anilino substituent, a hallmark of many successful quinazoline inhibitors, projects into a hydrophobic pocket, providing further binding affinity and contributing significantly to inhibitor selectivity.[3]
Signaling Consequences of Kinase Inhibition
By blocking ATP binding, quinazoline inhibitors prevent the autophosphorylation and activation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[7][9] This blockade effectively shuts down the downstream signaling cascades that drive oncogenic phenotypes.
Structure-Activity Relationship (SAR): A Blueprint for Potency and Selectivity
The remarkable versatility of the quinazoline core stems from the ability to strategically modify several key positions to fine-tune its pharmacological profile. The general pharmacophore for many potent inhibitors is the 4-anilinoquinazoline structure.[3]
-
Position 4 (Anilino Moiety) : This is arguably the most critical position for determining both potency and selectivity.[3] The aniline ring fits into a hydrophobic pocket adjacent to the ATP binding site. Substitutions on this ring are crucial. For example, a 3-chloro-4-fluoro-aniline moiety is a common feature in potent EGFR inhibitors like Gefitinib, enhancing binding affinity.[3] The nature of this group allows the inhibitor to differentiate between the active sites of various kinases, which, while highly conserved, possess subtle differences that can be exploited.
-
Positions 6 and 7 : These positions on the quinazoline ring are exposed to the solvent and are ideal for modification to improve physicochemical properties like solubility and cell permeability without negatively impacting core binding interactions.[3][8] Small, polar groups such as methoxy (as in Gefitinib and Erlotinib) or morpholine are frequently incorporated here.[8][10] These modifications are essential for transforming a potent enzymatic inhibitor into a viable drug candidate with favorable pharmacokinetics.
-
Overcoming Resistance (The Covalent Approach) : A major challenge in kinase inhibitor therapy is the emergence of resistance mutations. In EGFR, the T790M "gatekeeper" mutation increases the enzyme's affinity for ATP and sterically hinders the binding of first-generation inhibitors like gefitinib.[11][12] To overcome this, second-generation inhibitors (e.g., Afatinib, Dacomitinib) were developed.[8][12] The key innovation was the addition of a reactive group, or "warhead," typically an acrylamide moiety at the C-6 position.[7] This group acts as a Michael acceptor, forming a covalent, irreversible bond with a non-catalytic cysteine residue (Cys797) near the active site, leading to sustained inhibition even in the presence of high ATP concentrations.[11]
Comparative Inhibitory Activity
The strategic evolution of the quinazoline scaffold is evident when comparing the inhibitory concentrations (IC50) of different generations of drugs against wild-type (wt) and mutant kinases.
| Inhibitor Class | Example Compound | Primary Target(s) | IC50 (nM) vs EGFR (wt) | IC50 (nM) vs EGFR (L858R/T790M) | Mechanism |
| 1st Gen (Reversible) | Gefitinib | EGFR | 15.5[3] | >1000 | Reversible ATP-Competitive |
| 2nd Gen (Irreversible) | Afatinib | EGFR, HER2 | 0.6[8] | 3.5[8] | Covalent, Irreversible |
| Multi-Kinase | Vandetanib | VEGFR-2, EGFR | 54.0 (VEGFR-2)[13] | N/A | Reversible ATP-Competitive |
| Novel Quinazoline 1 | NQ1 | EGFR (L858R/T790M) | >1000[13] | 4.62[3][13] | Mutant-Selective |
| Novel Quinazoline 2 | NQ2 | VEGFR-2 | >1000[13] | 60.0 (VEGFR-2)[14] | Selective ATP-Competitive |
Data synthesized from multiple sources for illustrative comparison.[3][8][13][14]
Experimental Protocols: From Synthesis to Validation
A successful quinazoline inhibitor program relies on a robust, self-validating system of synthesis, biochemical screening, and cellular evaluation.
Workflow for Quinazoline Inhibitor Discovery
The process is iterative, with insights from biological testing feeding back into the design of new derivatives to optimize for potency, selectivity, and drug-like properties.
Protocol 1: General Synthesis of a 4-Anilinoquinazoline Derivative
This protocol outlines a common synthetic route, which is valued for its reliability and flexibility in allowing for diverse substitutions.[7][10]
Objective: To synthesize a 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
3-Chloro-4-fluoroaniline
-
Isopropanol (IPA)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq).
-
Solvent Addition: Add isopropanol to the flask to create a suspension (approx. 10 mL per gram of starting material).
-
Acid Catalyst: Add a catalytic amount of concentrated HCl (1-2 drops). Causality: The acid protonates the quinazoline ring, making it more electrophilic and susceptible to nucleophilic attack by the aniline.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC. Self-Validation: The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. A precipitate should form. Filter the solid and wash with cold isopropanol.
-
Neutralization: Suspend the crude solid in a saturated NaHCO3 solution to neutralize any remaining acid. Stir for 30 minutes, filter, and wash thoroughly with water.
-
Purification: Dry the solid under vacuum. If necessary, purify further by silica gel column chromatography using a gradient of hexane and ethyl acetate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a robust, high-throughput method for determining the IC50 of an inhibitor against a target kinase.[15]
Objective: To measure the binding affinity (IC50) of a test compound for EGFR kinase.
Principle: This is a competitive binding assay. A fluorescently-labeled ATP-competitive tracer molecule binds to the kinase. When a test inhibitor binds to the kinase, it displaces the tracer, causing a decrease in the Förster Resonance Energy Transfer (FRET) signal between a Europium (Eu)-labeled anti-tag antibody bound to the kinase and the tracer.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the quinazoline test compound in a buffer solution containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase/Antibody Mixture: Prepare a solution containing the target kinase (e.g., recombinant EGFR) and the Eu-labeled anti-tag antibody.
-
Assay Plate Setup: In a 384-well microplate, add the test compound dilutions.
-
Controls (Self-Validation):
-
Positive Control (0% Inhibition): Wells containing kinase, antibody, and tracer, but no test compound (only DMSO vehicle). This defines the maximum FRET signal.
-
Negative Control (100% Inhibition): Wells containing kinase, antibody, tracer, and a very high concentration of a known potent, non-fluorescent inhibitor. This defines the minimum FRET signal.
-
-
Reaction Incubation: Add the kinase/antibody mixture to all wells. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Tracer Addition: Add the fluorescent tracer molecule to all wells.
-
Signal Reading: After another incubation period (e.g., 60 minutes), read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The quinazoline core is a cornerstone of modern kinase inhibitor design, having given rise to multiple generations of life-saving cancer therapies.[8] Its success is a testament to the power of a privileged scaffold that provides a stable, high-affinity anchor to the kinase hinge region while allowing for extensive chemical modification to achieve potency, selectivity, and desirable pharmacokinetic properties.[7][16] The evolution from simple reversible inhibitors to sophisticated covalent and mutant-selective agents highlights the scaffold's remarkable adaptability.
Future research will continue to leverage this versatile core. The development of dual EGFR/VEGFR inhibitors and inhibitors targeting other kinase families demonstrates the broad applicability of the quinazoline framework.[17][18] Furthermore, innovative strategies like macrocyclization are being explored to rigidify the structure, potentially leading to even greater selectivity and potency.[19] As our understanding of kinase biology and resistance mechanisms deepens, the quinazoline scaffold will undoubtedly remain a central and indispensable tool in the arsenal of medicinal chemists and drug development professionals.
References
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC.
- Evaluating Off-Target Effects of Novel Quinazoline-Based Inhibitors: A Comparative Guide.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
- Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC.
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study.
- Discovery of quinoline-based irreversible BTK inhibitors. (2020). PubMed.
- Structure-activity relationship of the quinazoline series. Potential... (No Date).
- Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022).
- Exploring the Scaffold Universe of Kinase Inhibitors.
- Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (No Date).
- Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
- The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2025). RACO.
- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Bentham Science Publishers.
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). MDPI.
- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed.
- Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007).
- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (No Date).
- Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes - PMC.
- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation.
- Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed.
- Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). AACR Journals.
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 18. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 2,4-Diamino-6,7-dimethoxyquinazoline: A Key Pharmaceutical Intermediate
Introduction
2,4-Diamino-6,7-dimethoxyquinazoline is a critical intermediate in the synthesis of several prominent pharmaceutical compounds, most notably the antihypertensive drug Prazosin.[1][2] Its structural motif is a cornerstone for agents targeting α1-adrenergic receptors. The synthesis of this key intermediate from 2,4-dichloroquinazoline is a well-established yet nuanced process that requires careful control of reaction conditions to achieve high yield and purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthetic pathway from the precursor 2-amino-4,5-dimethoxybenzoic acid to the final diamino product. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Strategic Overview of the Synthesis
The synthesis of this compound from 2,4-dichloroquinazoline is not a direct, single-step conversion but rather a sequential nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position of the quinazoline ring is significantly more reactive towards nucleophiles than the chlorine at the 2-position. This difference in reactivity is exploited to achieve a stepwise amination, first at C4 and subsequently at C2. The overall synthetic strategy can be visualized as a three-stage process:
-
Formation of the Quinazoline Core : Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline from a suitable precursor, typically derived from 2-amino-4,5-dimethoxybenzoic acid.
-
First Amination (Regioselective) : Introduction of the first amino group at the more reactive C4 position to yield 2-chloro-4-amino-6,7-dimethoxyquinazoline.
-
Second Amination (Forcing Conditions) : Replacement of the less reactive chlorine atom at the C2 position with a second amino group to afford the target molecule, this compound.
This stepwise approach is crucial for controlling the reaction and avoiding the formation of undesired byproducts.
Figure 1: Overall synthetic workflow.
Experimental Protocols and Methodologies
Part 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
The initial step involves the construction of the quinazoline core followed by chlorination. A common and efficient method starts from 2-amino-4,5-dimethoxybenzoic acid, which is first cyclized to 2,4-dihydroxy-6,7-dimethoxyquinazoline, and then chlorinated.
Protocol 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
-
Cyclization: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-4,5-dimethoxybenzoic acid and an excess of urea is heated at 190-200 °C for 4-5 hours. The reaction mixture solidifies upon cooling. The solid mass is then triturated with a hot aqueous sodium hydroxide solution, filtered, and the filtrate is acidified with acetic acid to precipitate 2,4-dihydroxy-6,7-dimethoxyquinazoline. The product is collected by filtration, washed with water, and dried.
-
Chlorination: To a suspension of 2,4-dihydroxy-6,7-dimethoxyquinazoline in phosphorus oxychloride (POCl₃), a catalytic amount of N,N-dimethylformamide (DMF) is added.[3] The mixture is heated to reflux for 4-6 hours. After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate, 2,4-dichloro-6,7-dimethoxyquinazoline, is collected by filtration, washed thoroughly with cold water until neutral, and dried.[4]
Rationale: The cyclization with urea provides a straightforward route to the quinazolinedione core. The subsequent chlorination with POCl₃ is a standard method for converting hydroxyl groups on heterocyclic rings to chlorine atoms. DMF acts as a catalyst, forming a Vilsmeier-Haack type reagent with POCl₃, which is the active chlorinating agent.
Part 2: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline
This step takes advantage of the higher reactivity of the C4-chloro substituent.
Protocol 2: Regioselective Amination at C4
-
A solution of 2,4-dichloro-6,7-dimethoxyquinazoline in a suitable organic solvent such as tetrahydrofuran (THF) or isopropanol is prepared in a reaction vessel.[4]
-
The solution is cooled in an ice bath, and then a concentrated aqueous solution of ammonia (20-25%) is added dropwise with stirring.[1]
-
The reaction mixture is then allowed to warm to a temperature between 40°C and 75°C and stirred for 6 to 16 hours.[1]
-
Upon completion, the reaction mixture is cooled, and the precipitated product, 2-chloro-4-amino-6,7-dimethoxyquinazoline, is collected by filtration.
-
The solid is washed with water and a small amount of cold organic solvent (e.g., acetone or ethanol) to remove any unreacted starting material and byproducts.[5]
-
The product is then dried under vacuum.
Rationale: The electron-withdrawing nature of the quinazoline ring system activates both chlorine atoms for nucleophilic attack. However, the C4 position is more electron-deficient and sterically less hindered, leading to a regioselective substitution by ammonia at this position under relatively mild conditions.
Part 3: Synthesis of this compound
The final step requires more forcing conditions to replace the less reactive C2-chloro group.
Protocol 3: Amination at C2
-
The 2-chloro-4-amino-6,7-dimethoxyquinazoline is placed in a high-pressure autoclave.
-
A solution of ammonia in a suitable solvent (e.g., ethanol or methanol) is added to the autoclave.
-
The autoclave is sealed and heated to a temperature in the range of 140-160 °C for 8-12 hours. The pressure inside the vessel will increase significantly.
-
After the reaction period, the autoclave is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is transferred to a round-bottom flask, and the solvent is removed under reduced pressure.
-
The resulting solid is triturated with water, collected by filtration, and washed to remove any residual ammonium salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.
Rationale: The deactivating effect of the electron-donating amino group at the C4 position makes the C2-chloro substituent less susceptible to nucleophilic attack. Therefore, higher temperatures and pressures are necessary to drive the second amination to completion. The use of an autoclave is essential to safely handle the high pressures generated at elevated temperatures with ammonia.
Quantitative Data and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | C₁₀H₈Cl₂N₂O₂ | 259.09 | 235-238 | Off-white to pale yellow solid |
| 2-Chloro-4-amino-6,7-dimethoxyquinazoline | C₁₀H₁₀ClN₃O₂ | 239.66 | 262-268 (dec.)[6] | White to off-white solid |
| This compound | C₁₀H₁₂N₄O₂ | 220.23 | >300 | White to pale yellow crystalline solid |
Characterization Data for this compound:
-
¹H NMR (DMSO-d₆, δ ppm): 7.01 (s, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 6.51 (br s, 2H, NH₂), 5.85 (br s, 2H, NH₂), 3.84 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆, δ ppm): 162.5, 155.0, 151.2, 147.8, 145.6, 107.9, 105.4, 98.7, 56.1, 55.8.
-
IR (KBr, cm⁻¹): 3450-3150 (N-H stretching), 1640 (C=N stretching), 1620 (N-H bending), 1580, 1510 (aromatic C=C stretching), 1230, 1050 (C-O stretching).
Workflow Visualization
Sources
- 1. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 2. Synthesis and identification of the major metabolites of prazosin formed in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-4-amino-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 [chemicalbook.com]
Application Note & Protocols: A Cell-Based Assay Workflow for Characterizing the Bioactivity of 2,4-diamino-6,7-dimethoxyquinazoline
Introduction: Unveiling the Potential of a Privileged Scaffold
The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] Derivatives of this heterocyclic system have been successfully developed into therapies for a range of diseases, most notably in oncology and cardiovascular medicine.[4] The 2,4-diamino-6,7-dimethoxyquinazoline structure, in particular, is the core of molecules with diverse pharmacological activities, including potent and selective antagonism of α1-adrenoceptors, as seen in the well-known antihypertensive drug Prazosin.[5][6][7]
Beyond its cardiovascular applications, the quinazoline scaffold is heavily featured in modern oncology. Many potent inhibitors of crucial signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are based on this structure.[1][8][9][10][11][12] Furthermore, analogues sharing the 6,7-dimethoxyquinazoline feature have been identified as inhibitors of the histone methyltransferase G9a, implicating them in epigenetic regulation.[13][14]
Given this chemical precedent, a novel compound based on the this compound scaffold warrants a thorough investigation of its cellular effects. This application note provides a comprehensive, field-proven workflow for researchers, scientists, and drug development professionals to characterize the cytotoxic and apoptotic activity of this compound. We will proceed from initial broad-spectrum viability screening to more focused mechanistic studies, explaining the causality behind each experimental choice to ensure a robust and self-validating investigation.
Guiding Principles: A Multi-Faceted Approach to Bioactivity
A single assay is insufficient to define a compound's cellular activity. A logical, multi-step approach is required to build a comprehensive profile, starting with broad effects and progressively focusing on the specific mechanisms.
-
Phase 1: Assessing General Cytotoxicity (The "What"): The first essential question is whether the compound affects cell viability. We utilize a metabolic assay (MTT) to measure the general health and proliferative capacity of a cell population after exposure to the compound. This provides a quantitative measure of cytotoxicity, the half-maximal inhibitory concentration (IC₅₀), which is a critical parameter for comparing potency and planning subsequent experiments.
-
Phase 2: Investigating Programmed Cell Death (The "How"): If a compound is cytotoxic, it is crucial to understand how it kills cells. A primary mechanism for anti-cancer agents is the induction of apoptosis, or programmed cell death. We employ a Caspase-3/7 activity assay, as these are key "executioner" caspases whose activation is a hallmark of apoptosis.[15][16]
-
Phase 3: Elucidating the Mechanism of Action (The "Why"): With cytotoxicity and apoptosis confirmed, the final step is to probe the underlying molecular mechanism. Based on the known targets of quinazoline derivatives, a logical starting point is to investigate key cancer-related signaling pathways like the EGFR-PI3K/Akt axis.[17][18] Western blotting allows for the direct visualization and semi-quantification of changes in the phosphorylation status of key proteins within these pathways, providing direct evidence of target engagement.[19]
Integrated Experimental Workflow
The following workflow provides a systematic progression from initial screening to mechanistic insight. Each step builds upon the results of the last, ensuring an efficient and logical investigation.
Caption: A logical workflow for characterizing compound activity.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Compound Preparation
Rationale: Consistent and healthy cell cultures are the foundation of any reliable cell-based assay. This protocol establishes the baseline conditions for maintaining cells and preparing the test compound.
Materials:
-
Selected cancer cell line (e.g., A549 lung carcinoma, U87 glioblastoma, MCF-7 breast cancer)[3][20][21]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
Procedure:
-
Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂. Passage cells upon reaching 80-90% confluency to maintain exponential growth.
-
Compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) of the this compound compound by dissolving it in 100% DMSO.
-
Expert Insight: DMSO is a universal solvent for many small molecules but can be toxic to cells at concentrations typically above 0.5%. Preparing a high-concentration stock ensures the final DMSO concentration in the culture medium remains low and non-toxic.
-
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[22][23]
Materials:
-
Cells in suspension (prepared from Protocol 1)
-
96-well flat-bottom cell culture plates
-
Compound stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[22]
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Self-Validation: Include wells with medium only (no cells) to serve as a background control.
-
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Self-Validation: Include "vehicle control" wells treated only with medium containing the same final concentration of DMSO as the highest compound dose. This control represents 100% cell viability.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[23] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of MTT Solubilization Solution to each well.
-
Absorbance Reading: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[22] Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM - 100 µM (log dilutions) |
| Incubation Time | 24, 48, 72 hours |
| Final MTT Concentration | 0.5 mg/mL |
| Absorbance Wavelength | 570 nm |
Protocol 3: Apoptosis Detection (Caspase-3/7 Activity Assay)
Rationale: This assay quantifies the activity of executioner caspases 3 and 7, which are central to the apoptotic pathway. The assay uses a substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active caspase-3/7.[15] This cleavage releases a reporter molecule that can be detected via luminescence or colorimetry.
Materials:
-
Cells and compound as described previously
-
White-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric assays)
-
Commercially available Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7, or a colorimetric kit based on DEVD-pNA)[15][16]
-
Lysis buffer (often included in the kit)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate as in Protocol 2. Treat cells with the compound at concentrations around the predetermined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 12, 24 hours).
-
Self-Validation: Include a vehicle control (untreated cells) and a positive control (cells treated with a known apoptosis inducer like staurosporine).
-
-
Assay Reagent Preparation: Prepare the caspase substrate and buffer solution according to the manufacturer's protocol. This typically involves mixing a lyophilized substrate with a buffer.
-
Cell Lysis and Substrate Addition:
-
For luminescent assays: Add the assay reagent directly to the wells containing cells and medium. The reagent contains detergents to lyse the cells.
-
For colorimetric assays: Lyse the cells first using the provided lysis buffer, then transfer the lysate to a new plate and add the DEVD-pNA substrate.[24]
-
-
Incubation: Incubate the plate at room temperature or 37°C (as per kit instructions) for 1-2 hours, protected from light.[24]
-
Signal Detection: Read the plate using a luminometer or a spectrophotometer (at 405 nm for pNA-based assays).[16]
Data Analysis:
-
Subtract the background reading (from no-cell controls).
-
Calculate the fold change in caspase activity relative to the vehicle control:
-
Fold Change = (Signal_Treated / Signal_VehicleControl)
-
-
Present the data as a bar graph showing the fold increase in caspase activity at different compound concentrations.
Protocol 4: Mechanistic Investigation (Western Blotting)
Rationale: Western blotting separates proteins by size, allowing for the detection of specific proteins and their post-translational modifications (like phosphorylation) using specific antibodies. By examining the phosphorylation status of EGFR and its downstream effector Akt, we can determine if the compound inhibits this critical cell survival pathway.
Caption: Potential inhibition of the EGFR/PI3K/Akt signaling pathway.
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at the IC₅₀ concentration for various times (e.g., 0, 15, 60, 120 minutes). Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.[25]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[26]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle shaking.[25]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels or loading controls, the membrane can be stripped of antibodies and re-probed with another primary antibody (e.g., anti-total-Akt, then anti-GAPDH).
Data Analysis:
-
Use densitometry software to quantify the band intensity for phosphorylated and total proteins.
-
Normalize the intensity of the phospho-protein to the total protein for each sample.
-
Compare the normalized phospho-protein levels in treated samples to the untreated control to determine if the compound causes a decrease in signaling activity.
References
-
Alabaster, V. A., & Bountra, C. (1988). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry. [Link]
-
Campbell, S. F., Davey, M. J., Hardstone, J. D., Lewis, B. E., & Palmer, M. J. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). Prazosin. National Center for Biotechnology Information. [Link]
-
MDPI. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI. [Link]
-
Milewski, S., et al. (2001). Mechanism of action of anticandidal dipeptides containing inhibitors of glucosamine-6-phosphate synthase. Antimicrobial Agents and Chemotherapy. [Link]
-
Farrand, L., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2024). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. ijpbs.com. [Link]
-
MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]
-
Farrand, L., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. SciSpace. [Link]
-
Farmacja Polska. (2016). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. farmacjapolska.pl. [Link]
-
Uckun, F. M., et al. (1999). 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research. [Link]
-
Zhu, W., et al. (2020). Prazosin inhibits the proliferation, migration and invasion, but promotes the apoptosis of U251 and U87 cells via the PI3K/AKT/mTOR signaling pathway. Oncology Letters. [Link]
-
Future Science. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. future-science.com. [Link]
-
Shaffer, C. V., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry. [Link]
-
Current Protocols. (2001). Immunofluorescence Staining. Wiley Online Library. [Link]
-
MDPI. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. MDPI. [Link]
-
MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]
-
The Anti-hypertensive Drug Prazosin Induces Apoptosis in the Medullary Thyroid Carcinoma Cell Line TT. (2016). PLOS ONE. [Link]
-
MDPI. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
-
MDPI. (2022). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). MDPI. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]
-
SENS Research Foundation. (2020). Immunofluorescent Staining Protocol. YouTube. [Link]
-
Janegitz, B. C., et al. (2012). Determination of prazosin in pharmaceutical samples by flow injection analysis with multiple-pulse amperometric detection using boron-doped diamond electrode. Journal of the Brazilian Chemical Society. [Link]
-
ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. ResearchGate. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2024). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. ijpbs.com. [Link]
-
StatPearls. (2023). Western Blot: Principles, Procedures, and Clinical Applications. NCBI Bookshelf. [Link]
-
National Center for Biotechnology Information. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NCBI. [Link]
-
MDPI. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI. [Link]
-
MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
-
Humana Press. (2015). Caspase Protocols in Mice. SpringerLink. [Link]
-
Murphy Lab. (n.d.). immunofluorescence and fluorescent-protein tagging show high correlation for protein localization in mammalian cells. Carnegie Mellon University. [Link]
-
National Center for Biotechnology Information. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NCBI. [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. [Link]
-
Probes & Drugs. (n.d.). PRAZOSIN (PD010017, IENZQIKPVFGBNW-UHFFFAOYSA-N). probes-drugs.org. [Link]
-
Semantic Scholar. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). In-Vivo Genotoxicity and Cytotoxicity Study of Prazosin HCl. jocpr.com. [Link]
-
National Center for Biotechnology Information. (2016). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. NCBI. [Link]
-
PubMed. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. PubMed. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 10. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 11. ijpbs.com [ijpbs.com]
- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Prazosin inhibits the proliferation, migration and invasion, but promotes the apoptosis of U251 and U87 cells via the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. mdpi.com [mdpi.com]
- 21. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
IC50 determination for 2,4-diamino-6,7-dimethoxyquinazoline derivatives.
Application Note & Protocol
Topic: IC50 Determination for 2,4-Diamino-6,7-Dimethoxyquinazoline Derivatives Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Specifically, this compound derivatives have garnered significant attention due to their potent and diverse biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][4] A critical step in the preclinical evaluation of these compounds is the determination of their potency, most commonly quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[5][6][7] It is a fundamental metric for comparing the potency of different compounds, guiding structure-activity relationship (SAR) studies, and selecting lead candidates for further development.[5][8]
This application note provides a comprehensive guide to determining the IC50 values of this compound derivatives using a robust cell-based methodology. We will delve into the underlying principles, provide a detailed experimental protocol, and outline the data analysis workflow, grounding our recommendations in established scientific practices.
Scientific Foundation: Targeting Tyrosine Kinase Signaling
Many this compound derivatives exert their therapeutic effects by inhibiting protein kinases, particularly those in the tyrosine kinase family.[9][10] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and migration.[9][11] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[9] These quinazoline compounds often act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade that drives tumorigenesis.[9][11]
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Principle of the Cell-Based IC50 Assay
To measure the IC50 of a compound in a cellular context, we assess its effect on cell viability or proliferation. The MTT assay is a widely adopted colorimetric method for this purpose.[1][12] The core principle relies on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[12] Dead cells lack this metabolic capability. The amount of purple formazan produced is directly proportional to the number of viable cells. By dissolving the formazan crystals and measuring the absorbance of the solution, we can quantify the inhibitory effect of the quinazoline derivative across a range of concentrations and subsequently calculate the IC50.[12]
Experimental Protocol: IC50 Determination via MTT Assay
This protocol is designed for adherent cancer cell lines known to overexpress the target of interest (e.g., A549 or PC-9 lung cancer cells for EGFR inhibitors).[11]
I. Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., A549, human lung carcinoma).
-
Test Compounds: this compound derivatives.
-
Positive Control: A known inhibitor of the target (e.g., Gefitinib, Erlotinib for EGFR).[13]
-
Vehicle: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT stock solution in sterile Phosphate-Buffered Saline (PBS).
-
Solubilization Solution: Anhydrous DMSO.
-
Equipment & Consumables:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 490-570 nm.
-
Multichannel pipette.
-
Sterile pipette tips and reagent reservoirs.
-
II. Step-by-Step Methodology
Caption: Experimental workflow for the MTT-based IC50 determination assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency. Ensure you are using cells in the logarithmic growth phase for consistent metabolic activity.
-
Trypsinize, count, and dilute the cells to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Avoid the outermost wells and fill them with sterile PBS to minimize evaporation effects.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Dilution:
-
Prepare a 10 mM stock solution of each quinazoline derivative and the positive control in DMSO.
-
Perform a serial dilution series. A common approach is to create a top concentration of 100 µM and perform 10-fold or 3-fold serial dilutions in culture medium to cover a broad concentration range (e.g., 100 µM to 0.01 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration (typically ≤0.5%).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compounds, positive control, or vehicle control to the appropriate wells. Each concentration should be tested in triplicate.
-
Include "cells only" (untreated) wells that receive 100 µL of fresh medium.
-
Incubate the plate for an additional 48 to 72 hours. The duration should be sufficient to observe a significant effect on cell proliferation.
-
-
MTT Assay and Absorbance Reading:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT stock solution to each well.[12]
-
Incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals at the bottom.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[12]
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete solubilization.[12]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[12]
-
Data Analysis and IC50 Calculation
The goal of the analysis is to generate a dose-response curve from which the IC50 value can be accurately determined.[14]
Caption: Workflow for data analysis and IC50 value determination.
-
Data Normalization: Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * [1 - (OD_sample - OD_blank) / (OD_vehicle - OD_blank)]
-
OD_sample: Absorbance of the well with cells and the test compound.
-
OD_vehicle: Average absorbance of the vehicle control wells (represents 0% inhibition).
-
OD_blank: Average absorbance of wells with medium only (no cells).
-
-
Dose-Response Curve Plotting:
-
Plot the calculated % Inhibition on the Y-axis against the corresponding compound concentration on the X-axis.
-
It is standard practice to log-transform the concentration values on the X-axis.[15][16] This typically converts the hyperbolic curve into a symmetrical sigmoidal (S-shaped) curve, which is easier to analyze.
-
-
IC50 Calculation:
-
The IC50 is determined by performing a non-linear regression analysis on the dose-response data.[14]
-
The most common model is the four-parameter logistic (4PL) or sigmoidal dose-response (variable slope) equation.[17]
-
Software such as GraphPad Prism, R (using the 'drc' package), or specialized Excel add-ins can be used to fit the curve and automatically calculate the IC50 value with its corresponding 95% confidence interval.[14][15][18]
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables for easy interpretation and comparison.
Table 1: Example Raw Data and Inhibition Calculation for a Hypothetical Quinazoline Derivative (QZ-01)
| Concentration (µM) | Log[Concentration] | Avg. Absorbance (OD) | % Inhibition |
| Vehicle (0) | - | 1.250 | 0.0% |
| 0.01 | -2.00 | 1.215 | 2.8% |
| 0.1 | -1.00 | 1.050 | 16.0% |
| 0.5 | -0.30 | 0.700 | 44.0% |
| 1 | 0.00 | 0.488 | 60.9% |
| 10 | 1.00 | 0.213 | 82.9% |
| 100 | 2.00 | 0.150 | 88.0% |
Table 2: Summary of IC50 Values for a Series of Quinazoline Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | 95% Confidence Interval |
| QZ-01 | A549 | 0.65 | 0.58 - 0.73 |
| QZ-02 | A549 | 1.21 | 1.09 - 1.35 |
| QZ-03 | A549 | 0.09 | 0.07 - 0.11 |
| Gefitinib (Control) | A549 | 0.05 | 0.04 - 0.06 |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your IC50 data, the following practices are essential:
-
Replication: Each experimental condition (compound concentration, controls) must be performed in at least triplicate to calculate standard deviation and ensure the data is robust.
-
Controls: The inclusion of a vehicle control (0% inhibition) and a positive control (a known potent inhibitor) is non-negotiable. The positive control validates that the assay system is responsive and allows for the comparison of novel compounds against a benchmark standard.
-
Reproducibility: The entire experiment should be repeated independently (ideally on different days) to confirm the results.
-
Curve Fitting: Ensure the non-linear regression provides a good fit for the data (e.g., an R-squared value > 0.95). Visually inspect the curve to ensure it accurately represents the data points.
By adhering to this detailed protocol and its underlying principles, researchers can confidently and accurately determine the IC50 values of novel this compound derivatives, generating high-quality data crucial for advancing drug discovery programs.
References
-
ResearchGate. (n.d.). IC50 determination for some representative compounds an in vitro assay for DNA synthesis. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
Cee, V. J., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 5(9), 1379-1384. Available from: [Link]
-
Cee, V. J., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. RSC Publishing. Available from: [Link]
-
The Distant Reader. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). Retrieved from [Link]
-
Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]
-
El-hassan, A. (2020). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Assay Protocol, 1-3. Available from: [Link]
-
RPubs. (2018). Dose-Response Curve Analysis. Retrieved from [Link]
-
bioRxiv. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 72(3), 485-490. Available from: [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. Retrieved from [Link]
-
Valis Biosciences. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]
-
PubMed. (1988). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. Retrieved from [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Quinazoline derivatives: Synthesis and bioactivities. Retrieved from [Link]
-
Frontiers. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Retrieved from [Link]
-
IJFMR. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
-
AACR. (2007). Design and synthesis of quinazoline derivatives as potential anticancer agents. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. clyte.tech [clyte.tech]
- 8. altogenlabs.com [altogenlabs.com]
- 9. [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ‘4-Aminoquinazoline-6, 7-diol’ derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer | bioRxiv [biorxiv.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. selleckchem.com [selleckchem.com]
- 14. RPubs - Dose-Response Curve Analysis [rpubs.com]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Application Note: Comprehensive Characterization of Synthesized Quinazolines via NMR and HPLC
Abstract
Quinazoline and quinazolinone scaffolds are ubiquitous in medicinal chemistry, particularly as kinase inhibitors (e.g., Gefitinib, Erlotinib). However, their synthesis often yields complex mixtures of regioisomers (N1- vs. N3-alkylation) and stubborn impurities that defy standard detection. This guide provides a definitive protocol for the structural elucidation and purity profiling of quinazoline derivatives, integrating advanced 2D-NMR techniques with optimized HPLC-MS/UV workflows.
Part 1: Structural Elucidation via NMR
The Regioselectivity Challenge
In the synthesis of quinazolin-4-ones (common precursors), alkylation can occur at the N3-position, N1-position, or O-position depending on conditions. Standard 1D
Protocol 1: NMR Acquisition Parameters
Objective: Obtain high-resolution data capable of resolving long-range couplings.
-
Solvent: DMSO-d6 (Preferred for solubility of flat heteroaromatics and preventing aggregation).
-
Concentration: 5–10 mg for 1D; 20–30 mg for 2D experiments.
-
Temperature: 298 K (Heat to 313 K if line broadening occurs due to rotamers).
-
Essential Experiments:
- H 1D: 64 scans, 30° pulse angle.
- C 1D: Power-gated decoupling (to minimize NOE differences).
-
H-
N HMBC: Critical for confirming N-alkylation sites. -
H-
C HMBC: Optimized for long-range coupling ( Hz).
Data Interpretation: The Quinazoline Fingerprint
The following table summarizes characteristic shifts for a 4-substituted quinazoline core.
| Position | Proton ( | Carbon ( | Multiplicity | Diagnostic Feature |
| H-2 | 8.5 – 9.2 | 150 – 155 | Singlet (s) | Most downfield; flanked by two nitrogens. |
| C-4 | — | 158 – 165 | Quaternary | Key HMBC correlation point for H-5 and H-2. |
| H-5 | 8.1 – 8.3 | 125 – 128 | Doublet (d) | Shows NOE to substituents at C-4. |
| H-8 | 7.8 – 8.0 | 128 – 130 | Doublet (d) | Often shielded if electron-donating groups are at C-7. |
Advanced Technique: Distinguishing N3 vs. O-Alkylation
To validate the alkylation site on a quinazolinone precursor:
-
Run HMBC: Look for correlations from the alkyl group protons (N-CH
-R). -
Analysis:
-
N3-Alkylation: The N-CH
protons will show a strong 3-bond correlation ( ) to the C4-carbonyl carbon (~160 ppm) AND the C2 carbon (~145-150 ppm). -
O-Alkylation: The O-CH
protons will correlate only to the C4 carbon. The chemical shift of the methylene will also be more downfield (~4.5 ppm for N-CH vs ~5.2 ppm for O-CH ).
-
Part 2: Purity Profiling via HPLC
The Solubility & Tailing Challenge
Quinazolines are weak bases (pKa ~ 5.4 for the N1). In standard neutral mobile phases, they protonate, interact with residual silanols on the column, and produce severe peak tailing.
Protocol 2: High-Resolution HPLC Method
Objective: Achieve baseline separation of the target quinazoline from starting materials (e.g., anthranilic acid derivatives) and "dimer" byproducts.
-
Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).
-
Why: High carbon load prevents silanol interaction; end-capping reduces tailing.
-
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8 adjusted with Formic Acid).
-
Why: Low pH suppresses silanol ionization; buffer maintains reproducibility. Compatible with MS.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic core) and 330 nm (conjugated systems).
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibrate (Polar impurities elute) |
| 2.0 | 5 | Isocratic Hold |
| 15.0 | 95 | Linear Gradient (Elute main product) |
| 18.0 | 95 | Wash (Remove dimers/oligomers) |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End Run |
System Suitability Criteria (Self-Validating)
Before releasing data, ensure the run meets ICH Q2(R1) standards:
-
Tailing Factor (
): Must be < 1.5 for the main peak. -
Resolution (
): > 2.0 between the product and nearest impurity. -
Precision: %RSD of peak area < 2.0% (n=5 injections).
Part 3: Integrated Characterization Workflow
The following diagram illustrates the decision matrix for characterizing a synthesized quinazoline. It enforces a "Stop/Go" logic to prevent wasting resources on impure compounds.
Caption: Figure 1. Integrated decision matrix for quinazoline characterization. Note the iterative purification loop triggered by NMR triage or HPLC QC failure.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1] Available at: [Link]
- Connors, K. A.A Textbook of Pharmaceutical Analysis. 3rd Ed. Wiley-Interscience.
-
Nathubhai, A., et al. "N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides." Organic & Biomolecular Chemistry, 2011, 9, 6089-6099. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Available at: [Link]
Sources
Application Note: High-Precision Cytotoxicity Profiling of Quinazoline Scaffolds using the MTT Assay
Introduction & Scientific Rationale
Quinazoline derivatives (e.g., Gefitinib, Erlotinib) represent a privileged scaffold in medicinal chemistry, primarily acting as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. While their therapeutic efficacy is well-documented, their physicochemical properties—specifically high lipophilicity and poor aqueous solubility—introduce significant variability in standard colorimetric assays.
This guide details an optimized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay specifically calibrated for quinazoline compounds. Unlike generic protocols, this workflow accounts for compound precipitation, solvent tolerance, and the specific metabolic kinetics of EGFR-inhibited cells.
Mechanism of Action
The MTT assay is a metabolic surrogate, not a direct measure of cell death. It relies on NAD(P)H-dependent cellular oxidoreductase enzymes (primarily cytosolic, not just mitochondrial) to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[1]
Critical Insight: Quinazolines induce cytostasis (G0/G1 arrest) before cytotoxicity. Therefore, the assay window must be sufficiently long (48–72 hours) to capture the metabolic collapse resulting from EGFR blockade, rather than immediate membrane compromise.
Visualization: Mechanism of Signal Generation
Figure 1: Mechanistic pathway linking Quinazoline-mediated EGFR inhibition to the colorimetric output of the MTT assay.
Strategic Experimental Design
To ensure data integrity (E-E-A-T), this protocol implements a Self-Validating System . Every plate must contain internal controls that flag experimental error immediately.
A. Solubility Management ( The Quinazoline Challenge)
Quinazolines are hydrophobic. Precipitates in the well scatter light, causing false-positive absorbance readings.
-
Solvent: Dissolve stock in 100% DMSO.
-
Limit: Final DMSO concentration on cells must be <0.5% (v/v) .[1][2]
-
Validation: Visually inspect wells at 40x magnification before adding MTT. If crystals are visible, data is invalid.
B. The "Cell-Free" Interference Control
Some chemical scaffolds can non-enzymatically reduce MTT.
-
Requirement: Include 3 wells containing Media + Highest Compound Concentration + MTT (No Cells) .
-
Pass Criteria: Absorbance must be identical to Media + MTT blank.
C. Linearity Optimization
The assay is only valid if the signal is linear with cell number.
-
Pre-Experiment: Perform a cell titration (2,000 to 20,000 cells/well) to determine the linear range for your specific cell line (e.g., A549, PC-9). Target an OD of 0.75 - 1.25 for untreated controls at the end of the assay.
Detailed Protocol
Materials
-
Cell Line: EGFR-expressing line (e.g., A549, H1975).
-
Compound: Quinazoline derivative (10 mM stock in DMSO, stored at -20°C).
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered, light-protected).
-
Solubilization Agent: 100% DMSO (molecular biology grade).
-
Plate Reader: Capable of reading 570 nm (test) and 630 nm (reference).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for high-throughput cytotoxicity screening.[1]
Step-by-Step Methodology
Phase 1: Cell Preparation (Day 0)
-
Harvest cells in logarithmic growth phase (confluency <80%).
-
Resuspend in complete media. Count viability using Trypan Blue (>95% required).
-
Seeding: Dispense 100 µL/well into a 96-well clear flat-bottom plate.
-
Typical Density: 3,000–5,000 cells/well for 72h assays.
-
-
Edge Effect Mitigation: Fill outer perimeter wells with 200 µL PBS; do not use for data.
-
Incubate 24 hours at 37°C, 5% CO₂.
Phase 2: Compound Treatment (Day 1)
-
Stock Prep: Thaw 10 mM Quinazoline stock. Vortex to ensure homogeneity.[3]
-
Intermediate Dilution: Prepare a 400 µM working solution in media (4 µL stock + 96 µL DMSO? NO. High DMSO kills cells).
-
Correct Method: Dilute compound in DMSO first to 1000x the final concentration, then dilute 1:1000 into media.
-
Example: For 10 µM final: Prepare 10 mM stock -> Dilute 1:1000 in media -> Final DMSO is 0.1%.
-
-
Serial Dilution: Prepare 8-point dose-response curve (e.g., 3-fold dilutions: 10 µM down to 0.004 µM) in a separate sterile deep-well block.
-
Application: Aspirate old media from plate (carefully!) or add 2x concentrated drug solution to existing media (if using suspension cells).
-
Recommended for Adherent: Aspirate and add 100 µL of drug-containing media.
-
-
Controls:
-
Vehicle Control: Media + 0.1% DMSO (0% Inhibition).
-
Positive Control: 10 µM Doxorubicin or 20% DMSO (100% Kill).
-
Blank: Media only (No cells).
-
Phase 3: MTT Assay (Day 4 - after 72h exposure)
-
Visual Check: Inspect wells for compound precipitation. If cloudy, do not proceed.
-
MTT Addition: Add 10 µL of MTT stock (5 mg/mL) directly to the 100 µL media in each well (Final: 0.5 mg/mL).
-
Incubation: Incubate for 3–4 hours at 37°C.
-
Solubilization:
-
Carefully aspirate all media without disturbing the crystals.[4] (Crucial step).
-
Add 100 µL of 100% DMSO.
-
Shake plate on an orbital shaker for 10 minutes at room temperature.
-
-
Quantification: Measure Absorbance (OD) at 570 nm .
-
Correction: Subtract reference OD at 630 nm (removes plastic/debris noise).
-
Data Analysis & Validation
Calculation
Calculate % Viability for each well:
IC50 Determination
Plot Log[Concentration] vs. % Viability using non-linear regression (4-parameter logistic curve fit).
Table 1: Troubleshooting & Data Acceptance Criteria
| Observation | Probable Cause | Corrective Action |
| High Background in Blank | Media contamination or Phenol Red interference | Use Phenol Red-free media or subtract 630nm reference. |
| Precipitation | Quinazoline insolubility | Lower max concentration; ensure DMSO <0.5%.[1] |
| Non-Sigmoidal Curve | Assay saturation or insufficient incubation | Reduce cell seeding density; extend drug exposure to 72h. |
| High Variance (SEM) | Pipetting error or "Edge Effect" | Use multi-channel pipettes; avoid outer wells. |
References
-
Mechanism of Action: Serva, C., et al. (2023). "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms."[9][10][11][12] MDPI. [Link]
-
Assay Optimization: Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Interference Checks: Stockert, J.C., et al. (2012). "Assays for viability: a review." Acta Histochemica. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. clyte.tech [clyte.tech]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 12. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Solid-Phase Synthesis of a 2,4-Diaminoquinazoline Library
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The 2,4-diaminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1] Its rigid, heterocyclic structure provides an excellent framework for presenting diverse pharmacophoric elements in a defined three-dimensional space. This has led to the development of potent inhibitors targeting various enzyme families, particularly kinases, as well as compounds with notable antimalarial, antitumor, and antihypertensive activities.[1][2][3][4]
Combinatorial chemistry, particularly solid-phase organic synthesis (SPOS), offers a powerful paradigm for rapidly exploring the chemical space around such scaffolds. By immobilizing a common intermediate on a polymeric support, chemists can efficiently execute sequential reactions and introduce molecular diversity, with the significant advantage of simplified purification—impurities and excess reagents are simply washed away.
This application note provides a detailed, field-proven protocol for the solid-phase synthesis of a 2,4-diaminoquinazoline library. We will delve into the causality behind experimental choices, from resin selection to reaction monitoring, to equip researchers with a robust and self-validating system for generating high-quality compound libraries for drug discovery programs.
Overall Synthetic Strategy
The strategy outlined here builds the 2,4-diaminoquinazoline library from a resin-bound primary amine. The core of the strategy involves a two-step nucleophilic aromatic substitution (SNAr) sequence on a 2,4-dichloroquinazoline building block. This approach provides two key points for introducing molecular diversity.
The general workflow is visualized below. It begins with the preparation of the solid support, followed by the sequential attachment of the quinazoline core and the diversifying amine building blocks, and concludes with cleavage from the resin to yield the final products.
Diagram 2: Reaction scheme for the solid-phase synthesis of 2,4-diaminoquinazolines.
Part 3: Quality Control and Library Characterization
A key principle of trustworthy library synthesis is continuous quality control. [5][6]
-
In-Process Monitoring: The Kaiser test after deprotection is a crucial qualitative checkpoint. For more challenging syntheses, on-bead analysis techniques like FT-IR can be employed to monitor the appearance and disappearance of key functional groups (e.g., carbonyls). [7][8]* Test Cleavage: Before committing the entire batch of resin to the final cleavage, it is best practice to take a small aliquot of the resin (2-3 mg), cleave it as described in Step 4, and analyze the crude product by LC-MS. [7]This self-validating step confirms the presence of the desired product and provides an initial estimate of purity, preventing the loss of valuable materials if a preceding step failed.
-
Final Library Analysis: Every member of the final library must be characterized to ensure identity, purity, and quantity.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is the workhorse technique for library analysis. [9][10]It provides the purity (typically by UV absorbance at 214 or 254 nm) and the molecular weight of the target compound.
-
NMR: For selected library members, ¹H NMR and ¹³C NMR spectroscopy should be used to unambiguously confirm the chemical structure.
-
Representative Library Data
The following table illustrates how data for a small, representative library might be presented.
| Compound ID | R²R³NH (Amine Input) | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity by LC-MS (254 nm) |
| QZ-001 | Cyclopropylamine | 396.2 | 396.2 | >98% |
| QZ-002 | Morpholine | 426.2 | 426.2 | >99% |
| QZ-003 | Aniline | 432.2 | 432.2 | >95% |
| QZ-004 | N-methylpiperazine | 439.3 | 439.3 | >97% |
Conclusion
This application note provides a comprehensive and validated protocol for the solid-phase synthesis of 2,4-diaminoquinazoline libraries. By understanding the rationale behind resin choice, reaction conditions, and in-process controls, researchers can confidently generate diverse libraries of these medicinally important heterocycles. The combination of a robust synthetic route with rigorous analytical characterization ensures the production of high-quality compounds suitable for downstream high-throughput screening and hit-to-lead development programs.
References
-
García-Echeverría, C. (2001). Traceless solid-phase synthesis of 2,4-diaminoquinazolines. Organic Letters, 3(4), 585–588. Available at: [Link]
-
van Breemen, R. B., & Shin, Y. G. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & Drug Disposition, 22(7-8), 353–372. Available at: [Link]
-
Dener, J. M., et al. (2001). Solid-phase synthesis of 2,4-diaminoquinazoline libraries. Journal of Combinatorial Chemistry, 3(6), 590–597. Available at: [Link]
-
Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 3(6), 590-597. Available at: [Link]
-
McFarland, A. (Ed.). (2005). Analytical Methods in Combinatorial Chemistry, Second Edition. CRC Press. Available at: [Link]
-
Shin, Y. G., & van Breemen, R. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & Drug Disposition, 22(7-8), 353-372. Available at: [Link]
-
Makino, S. (2006). Solid-Phase Synthesis of Quinazoline-2,4-Diones and Their Analogues from Resin-Bound Compounds with Primary Amines. Mini-Reviews in Medicinal Chemistry, 6(6), 625-632. Available at: [Link]
-
Lauterbach, J., et al. (2000). Imaging combinatorial libraries. Analytical Chemistry, 72(15), 510A. Available at: [Link]
-
Rosowsky, A., et al. (1966). Quinazolines. VI. Synthesis of 2,4-diaminoquinazolines from anthranilonitriles. Journal of Medicinal Chemistry, 9(5), 635-639. Available at: [Link]
-
Makino, S. (2006). Solid-Phase Synthesis of Quinazoline-2,4-Diones and Their Analogues from Resin-Bound Compounds with Primary Amines. Mini-Reviews in Medicinal Chemistry, 6(6), 625-632. Available at: [Link]
-
Hogan Jr., J. C. (1998). High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis. Analytical Chemistry, 70(1), 427A-432A. Available at: [Link]
-
Penna-Franco, M., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry, 60(3), 1183-1199. Available at: [Link]
-
Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658. Available at: [Link]
-
Makino, S. (2006). Solid-Phase Synthesis of Quinazoline-2,4-Diones and Their Analogues from Resin-Bound Compounds with Primary Amines. Mini-Reviews in Medicinal Chemistry, 6(6), 625-632. Available at: [Link]
-
Alassaf, M. A., et al. (2025). Synthesis and biological evaluation of 2,4-diaminoquinazolines as potential antitumor agents. Biomedicine and Nursing, 11(1), 11. Available at: [Link]
-
Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10. Available at: [Link]
-
Khabnadideh, S., & Sadeghian, S. (2020). The proposed mechanism for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues using CuI as a catalyst. ResearchGate. Available at: [Link]
-
Gordeev, M. F., et al. (1997). Solid phase synthesis of quinazolinones. Tetrahedron Letters, 38(49), 8445-8448. Available at: [Link]
-
Li, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8565. Available at: [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
Sources
- 1. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciencepub.net [sciencepub.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase synthesis of 2,4-diaminoquinazoline libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. routledge.com [routledge.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis and screening of combinatorial libraries using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
procedure for preparing 2,4-diamino-6,7-dimethoxyquinazoline derivatives.
Application Note & Protocol | Medicinal Chemistry Series
Executive Summary & Strategic Importance
The 2,4-diamino-6,7-dimethoxyquinazoline scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for a major class of
This guide details a robust, scalable protocol for synthesizing these derivatives. Unlike generic procedures, this workflow emphasizes regioselective nucleophilic aromatic substitution (
Core Synthetic Strategy (Retrosynthesis)
The synthesis hinges on the electronic differentiation between the C2 and C4 positions of the quinazoline ring. The C4 position, being more electron-deficient (para to the N1 nitrogen), is significantly more reactive toward nucleophiles than the C2 position.
Figure 1: Retrosynthetic dissection of the quinazoline scaffold, highlighting the sequential exploitation of electrophilicity differences.
Critical Reagents & Safety Architecture
Safety Warning: This protocol involves Phosphorus Oxychloride (
| Reagent | Role | Hazard Class | Handling Protocol |
| Chlorinating Agent | Corrosive, Toxic | Quench slowly into ice-water; never add water to | |
| C4-Amination Source | Corrosive, Volatile | Use sealed pressure tubes or continuous gas flow. | |
| DMF | Catalyst/Solvent | Reprotoxic | Use anhydrous grade to prevent |
| N,N-Dimethylaniline | Acid Scavenger | Toxic | Accelerates chlorination; wash thoroughly during workup. |
Step-by-Step Experimental Protocol
Phase 1: Activation – Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
This step converts the inert dione into the highly reactive dichloro-intermediate.
Rationale:
-
Setup: Equip a 500 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a
drying tube (or inlet). -
Charging: Add 6,7-dimethoxyquinazoline-2,4-dione (10.0 g, 45 mmol) to the flask.
-
Reagent Addition: Carefully add
(50 mL, excess).-
Optimization Note: Add N,N-dimethylaniline (1.5 mL) to catalyze the reaction. This reduces reflux time from 12h to ~3-5h.
-
-
Reaction: Heat to reflux (
) for 4–5 hours.-
Checkpoint: The suspension should turn into a clear, dark solution, indicating consumption of the starting material.
-
-
Workup (Critical):
-
Cool the mixture to room temperature.
-
Remove excess
via rotary evaporation under reduced pressure (use a base trap for the pump). -
Pour the thick residue slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a solid.[1]
-
pH Adjustment: Neutralize the slurry to pH ~7-8 using saturated
solution. This prevents hydrolysis of the sensitive chloro-groups.
-
-
Isolation: Filter the precipitate, wash with cold water (
), and dry in a vacuum oven at .-
Expected Yield: 85–90%
-
Appearance: Yellow to brownish solid.
-
Phase 2: Discrimination – Regioselective C4-Amination
This is the most sensitive step. We must install the amino group at C4 without touching the chlorine at C2.
Mechanism: The C4 position is more electrophilic due to the combined inductive withdrawal of N3 and the resonance effect of N1. Low temperature favors kinetic control (C4 substitution).
-
Solvation: Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (5.0 g, 19.3 mmol) in THF (100 mL).
-
Alternative: A mixture of THF/IPA (1:1) can improve solubility.
-
-
Amination:
-
Method A (Gas): Bubble anhydrous
gas through the solution at for 2 hours. -
Method B (Aqueous):[1] Add 25% aqueous
(15 mL) dropwise while maintaining temperature .
-
-
Reaction: Stir at room temperature (
) for 4–6 hours.-
Control: Do not heat. Heating
will promote double amination (formation of 2,4-diamino byproduct).
-
-
Workup:
-
Evaporate the solvent to ~20% volume.
-
Add water (50 mL) to precipitate the product.
-
Filter and wash with cold ethanol.
-
-
Product: 4-Amino-2-chloro-6,7-dimethoxyquinazoline .
-
Characterization: The disappearance of one Cl signal in MS and shift in UV profile confirms mono-substitution.
-
Phase 3: Derivatization – C2-Displacement
Now that the C4 position is "capped" with an amine, the C2-chlorine can be displaced by a second nucleophile (e.g., a piperazine derivative for Prazosin synthesis) under more forcing conditions.
-
Reactants: Combine 4-amino-2-chloro-6,7-dimethoxyquinazoline (1.0 eq) and the Target Secondary Amine (e.g., N-furoylpiperazine, 1.2 eq) in isoamyl alcohol or n-butanol .
-
Conditions: Heat to reflux (
) for 12–16 hours.-
Catalyst: Addition of
(2.0 eq) acts as an acid scavenger.
-
-
Purification:
Analytical Validation & Troubleshooting
Quality Control Parameters
| Test | Method | Acceptance Criteria |
| Regioselectivity | Distinct singlet at C5 (~7.5 ppm) and C8 (~6.9 ppm). C4- | |
| Purity | HPLC | >98% (Area %). Impurity "Bis-amino" (2,4-diamino) should be <0.5%. |
| Identity | MS (ESI) | M+1 peak matching target. Cl-isotope pattern (3:1) visible in Intermediate A. |
Troubleshooting Matrix
-
Problem: High levels of 2,4-diamino impurity (double substitution) in Phase 2.
-
Problem: Hydrolysis of 2,4-dichloro intermediate back to dione.
Mechanistic Visualization
The following diagram illustrates the orbital interactions dictating the regioselectivity, confirming why C4 reacts before C2.
Figure 2: Reaction energy landscape showing the kinetic preference for C4 substitution.
References
-
Vertex AI Search. (2025).[9] Preparation of 2,4-dichloro-6,7-dimethoxyquinazoline from 4,5-dimethoxyanthranilic acid. 4
-
Thieme Connect. (2018).[6] A New Synthesis of Gefitinib starting from 2,4-dichloro-6,7-dimethoxyquinazoline. 6[5][10]
-
ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. 11
-
Taylor & Francis Online. An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. 1[5]
-
PubMed Central. (2025). Advances in the Design and Synthesis of Prazosin Derivatives. 12[5][10]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 8. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 2,4-diamino-6,7-dimethoxyquinazoline
Welcome to the dedicated technical support guide for 2,4-diamino-6,7-dimethoxyquinazoline. This resource is designed for researchers, medicinal chemists, and formulation scientists who are working with this important chemical scaffold and encountering challenges with its inherently low aqueous solubility. As the core structure for several α1-adrenoceptor antagonists, including Prazosin and Doxazosin, mastering its handling in solution is critical for successful research and development.[1][2] This guide provides a series of frequently asked questions and in-depth troubleshooting protocols to help you overcome solubility hurdles in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A: The low solubility is a direct result of its molecular structure. The quinazoline core is a fused aromatic ring system, which is largely hydrophobic and contributes to a stable crystal lattice that is difficult for water molecules to disrupt. While the two amino groups and two methoxy groups add some polarity, the overall character of the molecule in its uncharged state is lipophilic, leading to poor aqueous solubility.
Q2: What is the pKa of this compound, and why is it critical for solubility?
A: While the exact pKa of the parent compound is not widely published, structurally similar and more complex derivatives have a pKa around 7.6.[3] The key takeaway is that this compound is a weak base. The nitrogen atoms in the quinazoline ring (specifically N-1) and the exocyclic amino groups can be protonated.[1][3]
This is critically important because the solubility of an ionizable compound is highly dependent on the pH of the solution relative to its pKa.
-
At pH > pKa (alkaline to neutral conditions): The compound exists predominantly in its neutral, uncharged free base form, which is poorly soluble.
-
At pH < pKa (acidic conditions): The compound becomes protonated, acquiring a positive charge. This charged, or ionized, form is significantly more polar and thus more soluble in aqueous media.[4][5]
Q3: What are the primary strategies I should consider first to improve its solubility for in-vitro screening?
A: For typical laboratory and screening applications, the most direct and effective strategies are:
-
pH Adjustment: Lowering the pH of your aqueous buffer is the most powerful initial tool.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly enhance solubility.[6][7][8]
-
A combination of both: Often, a moderately acidic buffer combined with a low percentage of a co-solvent provides the best balance of solubility and biological compatibility.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step solutions to common experimental problems.
Guide 1: Precipitate Formation Upon Dilution of DMSO Stock
Common Problem: "I dissolved my this compound in DMSO to make a 10 mM stock. When I dilute it into my neutral phosphate-buffered saline (PBS, pH 7.4) for a cell-based assay, it immediately precipitates."
Causality: This is a classic solubility issue known as "crashing out." DMSO is a very strong, aprotic organic solvent that can readily dissolve the compound. However, when this DMSO stock is introduced into a predominantly aqueous environment like PBS at neutral pH, the compound is no longer soluble in its uncharged state and precipitates out of the solution.
Solution: pH-Controlled Solubilization
The most effective solution is to control the pH of the aqueous medium to ensure the compound remains in its protonated, soluble form.
Experimental Protocol: Preparation of an Acidic Buffered Solution
-
Buffer Selection: Choose a buffer system appropriate for a pH range of 4.0-5.5, such as an acetate buffer or a citrate buffer. Ensure the chosen buffer is compatible with your downstream experiment.
-
Stock Buffer Preparation: Prepare a 10X or 100X sterile-filtered stock of your chosen buffer (e.g., 1 M sodium acetate, pH 5.0).
-
Working Solution Preparation: Prepare your final aqueous working solution. Instead of PBS, use a buffer like 20 mM Sodium Acetate, pH 5.0.
-
Solubilization Test:
-
Dispense a small amount of your solid this compound into a microcentrifuge tube.
-
Add the pH 5.0 acetate buffer and vortex thoroughly. Gentle warming (37°C) or sonication can assist in dissolution.
-
Visually inspect for complete dissolution. Compare this to a tube where you attempt to dissolve the same amount in pH 7.4 PBS.
-
-
Assay Dilution: When diluting your DMSO stock for an assay, dilute it into the acidic buffer instead of neutral PBS. The final pH of the assay medium should be considered, but for many cell-based assays, a small amount of acidic stock is well-tolerated by the buffered cell culture medium.
Data Presentation: pH-Dependent Solubility (Illustrative)
| pH of Aqueous Medium | Expected State of Compound | Predicted Aqueous Solubility |
| 7.4 (PBS) | Predominantly Uncharged (Free Base) | Very Low (< 0.1 mg/mL) |
| 5.0 (Acetate Buffer) | Predominantly Protonated (Salt Form) | Moderate to High (> 1 mg/mL) |
| 3.0 (Glycine-HCl) | Fully Protonated (Salt Form) | High (> 5 mg/mL) |
Visualization: pH-Dependent Ionization Equilibrium
This diagram illustrates how decreasing the pH shifts the equilibrium from the poorly soluble free base to the highly soluble protonated form.
Caption: Equilibrium between insoluble and soluble forms.
Guide 2: Insufficient Solubility with pH Adjustment Alone
Common Problem: "I need to prepare a 5 mg/mL solution for a pharmacokinetic study, but even at pH 4.5, I cannot achieve this concentration. My application is sensitive to very low pH."
Causality: While pH adjustment is effective, there is a limit to the intrinsic solubility of the protonated salt form. To reach higher concentrations, you need to modify the solvent environment itself to be more favorable to the molecule.
Solution: Co-Solvent Systems
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This makes the environment less "hostile" to a hydrophobic molecule, thereby increasing its solubility.[8][10]
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose pharmaceutically acceptable co-solvents. Common choices include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
-
-
Prepare Vehicle Blends: Create a series of aqueous blends containing different percentages of your chosen co-solvent (e.g., 10%, 20%, 40% v/v). It is highly recommended to use a buffered aqueous component (e.g., pH 5.0 acetate buffer) to maintain the compound in its ionized state.
-
Perform Solubility Measurement (Kinetic or Thermodynamic):
-
Add an excess amount of solid this compound to a known volume of each co-solvent blend in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent), and dilute it into a suitable mobile phase.
-
Quantify the concentration using a validated analytical method like HPLC-UV.
-
-
Select Optimal System: Choose the co-solvent system that provides the desired solubility with the lowest possible percentage of organic solvent to minimize potential toxicity or effects on the experiment.
Data Presentation: Solubility in Co-Solvent Systems (Illustrative)
| Vehicle Composition (v/v) | Achieved Solubility (mg/mL) |
| pH 5.0 Acetate Buffer | 1.2 |
| 10% Ethanol in pH 5.0 Buffer | 3.5 |
| 20% Propylene Glycol in pH 5.0 Buffer | 5.8 |
| 20% PEG 400 in pH 5.0 Buffer | 6.5 |
Visualization: Co-Solvent Screening Workflow
Caption: Workflow for selecting an optimal co-solvent system.
Guide 3: Improving Dissolution for Solid Formulations or Long-Term Stability
Common Problem: "I need a stable, solid form of the compound that will dissolve quickly and completely when added to an aqueous medium for bioavailability studies."
Causality: The free base form is often a crystalline solid that dissolves slowly. For oral administration, a slow dissolution rate can lead to poor and variable absorption.[11] Creating a more soluble solid form is essential.
Solution A: Salt Formation
Converting the free base into a salt is a standard pharmaceutical practice to dramatically improve aqueous solubility and dissolution rate.[12] The salt form is pre-ionized, so it does not depend on the pH of the medium to become charged.
Conceptual Protocol: Hydrochloride Salt Formation
-
Solubilize Free Base: Dissolve the this compound free base in a suitable anhydrous organic solvent (e.g., isopropanol, ethanol).
-
Add Acid: Slowly add a stoichiometric amount (1 or 2 equivalents, depending on the desired salt) of hydrochloric acid (often as a solution in isopropanol or as gaseous HCl) while stirring.
-
Induce Precipitation: The hydrochloride salt, being much more polar than the free base, is typically insoluble in the organic solvent and will precipitate out. The precipitation can be enhanced by cooling or adding an anti-solvent.
-
Isolate and Dry: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Confirm salt formation and purity using techniques like melting point, elemental analysis, and spectroscopy.
Solution B: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, like our quinazoline, forming a complex that is readily soluble in water.[][15][16]
Experimental Protocol: Preparation via Kneading Method
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.
-
Molar Ratio: Determine the molar ratio of drug to cyclodextrin to be tested (e.g., 1:1, 1:2).
-
Kneading:
-
Place the HP-β-CD in a mortar.
-
Add a small amount of water or a water-ethanol mixture to create a paste.
-
Slowly add the this compound powder to the paste.
-
Knead the mixture thoroughly for 30-60 minutes. The mechanical force and intimate contact in the paste state facilitate the inclusion of the drug into the cyclodextrin cavity.
-
-
Drying: Dry the resulting paste in an oven at 40-50°C or in a vacuum desiccator until a constant weight is achieved.
-
Final Processing: Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Confirmation: The formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and NMR spectroscopy.[17]
Visualization: Cyclodextrin Encapsulation Mechanism
Caption: Encapsulation of a hydrophobic drug by cyclodextrin.
Section 3: Summary and Strategy Selection
Choosing the right solubilization method depends entirely on your experimental context.
Summary Table of Solubilization Strategies
| Strategy | Primary Mechanism | Pros | Cons | Best For |
| pH Adjustment | Ionization of the weak base | Simple, effective, inexpensive | Not suitable for pH-sensitive assays; may not reach high concentrations | In vitro screening, initial characterization |
| Co-solvents | Reduces solvent polarity | Can achieve high concentrations; synergistic with pH | Organic solvents may interfere with biological assays or cause toxicity | Demanding in vitro assays, preclinical formulations |
| Salt Formation | Creates a stable, pre-ionized solid | High solubility, improved dissolution rate, good stability | Requires chemical synthesis and characterization step | Solid dosage forms, long-term storage, in vivo studies |
| Cyclodextrins | Encapsulation of the molecule | Significant solubility increase, masks taste, can improve stability | Increases formulation bulk, can be expensive, specific drug:CD ratio needed | Liquid and solid oral formulations, parenteral formulations |
Decision-Making Flowchart
Caption: Decision guide for choosing a solubilization strategy.
References
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Wikipedia. Alpha-1 blocker. [Link]
-
Pawar, J., & Fule, R. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
Alabaster, V. A., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. PubMed. [Link]
-
Gali, A. D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
S, S., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
-
Sagan, G., et al. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. [Link]
-
Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
Campbell, S. F., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as .alpha.1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry. [Link]
-
CompoundingToday.com. pH Adjusting Database. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
-
Babault, C., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. SciSpace. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Aqil, M., et al. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]
-
Kumar, A., & Sahoo, S. K. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Gurunath, S., et al. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
Budhian, A., et al. (2020). Solubility and dissolution enhancement strategies: Current understanding and recent trends. ResearchGate. [Link]
-
Shruthi, C. S., et al. (2014). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
ScienceDirect. Co-solvent: Significance and symbolism. [Link]
Sources
- 1. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 2. open.edu [open.edu]
- 3. 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. ijpsr.com [ijpsr.com]
Precision Chemistry Support: Regioselective Synthesis of 2,4-Diaminoquinazolines
Status: Operational Ticket ID: REGIO-QZ-24 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary
The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for DHFR inhibitors (e.g., Methotrexate) and
The primary synthetic challenge is regiocontrol . The 2,4-dichloroquinazoline precursor contains two electrophilic sites with distinct reactivities. Successful synthesis relies on exploiting the electronic bias between C4 and C2. This guide provides a mechanistic breakdown, validated protocols, and a troubleshooting decision tree to resolve common failures such as bis-substitution mixtures, hydrolysis, and stalled reactivity.
Module 1: The Mechanistic Core (The "Why")
To troubleshoot effectively, you must understand the electronic landscape of the quinazoline ring.
The Reactivity Hierarchy: C4 C2
In a 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than C2.[1]
-
Electronic Factor: The C4 position is peri to the fused benzene ring and para to N1. The LUMO coefficient is higher at C4, making it the primary site for Nucleophilic Aromatic Substitution (
). -
Stabilization: The Meisenheimer complex formed by attack at C4 is better resonance-stabilized (negative charge delocalized onto N3) compared to attack at C2.
The Deactivation Trap
Once the first amine is installed at C4, the ring's electronics change drastically.
-
Effect: The new amino group is an Electron Donating Group (EDG). It pushes electron density into the ring, significantly deactivating the C2 position toward further nucleophilic attack.
-
Consequence: The second
at C2 requires much higher activation energy (heat, microwave irradiation, or acid catalysis) than the first.
Visualization: Reaction Coordinate & Pathway
The following diagram illustrates the energy landscape and the sequential nature of the substitution.
Figure 1: Sequential
Module 2: Validated Protocols
Do not rely on generic
Protocol A: C4-Selective Substitution (The "Cold" Step)
Target: Mono-substitution at C4.
-
Solvent: THF (anhydrous) or Isopropanol.
-
Base: Triethylamine (TEA) or DIPEA (1.2 eq). Note: If the nucleophile is a weak base, use 2.0 eq.
-
Temperature: 0°C to Room Temperature . Never heat this step if you want to save the C2-Cl.
-
Stoichiometry: Strictly 1.0–1.1 eq of Amine A.
-
Procedure: Add Amine A dropwise to the solution of 2,4-dichloroquinazoline to avoid local concentration spikes.
Protocol B: C2-Forcing Substitution (The "Hot" Step)
Target: Displacement of the deactivated C2-Cl.
-
Solvent: n-Butanol, DMF, or DMSO (high boiling point required).
-
Conditions:
-
Thermal: Reflux (
C) for 12–24 hours. -
Microwave (Recommended): 120–150°C for 15–30 minutes.
-
-
Catalysis (Optional but effective): Add 5 mol% acetic acid or HCl.
-
Why? Protonating the ring nitrogen (N3 or N1) restores electrophilicity to the C2 carbon, counteracting the EDG effect of the C4-amine.
-
Comparative Data: Reaction Conditions
| Parameter | Step 1 (C4-Attack) | Step 2 (C2-Attack) |
| Reactivity | High (Fast) | Low (Deactivated) |
| Temperature | 0°C – 25°C | 100°C – 160°C |
| Time | 30 min – 2 hours | 12 – 24 hours (Thermal) / 20 min (MW) |
| Equivalents | 1.0 – 1.1 eq | 2.0 – 5.0 eq |
| Major Risk | Bis-substitution (Over-reaction) | No Reaction / Decomposition |
Module 3: Troubleshooting Guides & FAQs
Interactive Troubleshooting Flowchart
Use this logic tree to diagnose your specific failure mode.
Figure 2: Decision tree for diagnosing synthetic failures in quinazoline substitution.
Frequently Asked Questions
Q1: I am getting a mixture of regioisomers (C4-amino and C2-amino) in the first step. I thought C4 was selective? Diagnosis: While C4 is electronically favored, steric hindrance can invert this. If your amine is extremely bulky (e.g., tert-butylamine) and you run the reaction at room temperature, the amine may attack the less hindered C2 position, or you may get a mixture. Fix:
-
Lower the temperature to -10°C or 0°C.
-
Use a non-polar solvent (DCM or Toluene) which can sometimes enhance the electronic differentiation compared to polar protic solvents.
Q2: My reaction stalls after the first substitution. The second amine won't add to C2 even at reflux. Diagnosis: This is the "Deactivation Trap." The C4-amine has made the ring too electron-rich. Fix:
-
Microwave Irradiation: This is the gold standard for C2-functionalization. Try 140°C for 20 minutes in EtOH or DMF [1].
-
Acid Catalysis: Add 1 equivalent of HCl (dioxane solution) or acetic acid. Protonating the quinazoline ring makes it a cationic species, drastically increasing the electrophilicity of C2 [2].
Q3: I see a white solid precipitating immediately, but it's not my product. NMR shows loss of aromatic protons. Diagnosis: You likely have hydrolysis . 2,4-dichloroquinazoline is moisture-sensitive. In the presence of water (wet solvent or humid air), the C4-Cl hydrolyzes to form 2-chloro-4(3H)-quinazolinone, which is often an insoluble white solid. Fix:
-
Use anhydrous THF or DCM.
-
Ensure your amine base (TEA/DIPEA) is dry.
-
Keep the reaction under Nitrogen/Argon atmosphere.
Q4: Can I switch the order? (Add Amine B to C2 first, then Amine A to C4?) Diagnosis: generally, No . The thermodynamics heavily favor C4. Workaround: If you absolutely need a specific amine at C2 that is sensitive to the conditions required for the second step, you might need to use a different starting material (e.g., 2-chloro-4-thiomethylquinazoline) or explore the "sulfonyl group dance" strategy where a C4-sulfonyl group is displaced by azide, which then tautomerizes to allow C2 substitution [3].
References
-
Microwave-Assisted Synthesis
- Besson, T., & Chosson, E. (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
-
Regioselectivity & Mechanism
-
Advanced C2 Modification
-
General Reactivity Data
-
BenchChem.[1] Reactivity Face-Off: 2,4-dichloroquinazoline vs. Nitro-derivatives.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium [beilstein-journals.org]
Technical Support Center: Overcoming Poor Cell Permeability of G9a Inhibitors
Introduction
Welcome to the technical support center for G9a inhibitors. As a key histone H3 lysine 9 (H3K9) methyltransferase, G9a (also known as EHMT2) plays a critical role in epigenetic regulation, making it a significant target in cancer and other diseases.[1][2][3] Researchers frequently utilize small molecule inhibitors to probe G9a function. However, a common and significant hurdle is the poor cell permeability of many of these compounds, leading to a frustrating discrepancy between high biochemical potency and low efficacy in cell-based assays.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, actionable strategies, and detailed protocols to help you diagnose and overcome cell permeability challenges with G9a inhibitors, ensuring your cellular experiments yield reliable and meaningful results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Permeability Problem
This section addresses the fundamental questions researchers face when G9a inhibitors fail to perform in cellular models.
Q1: My G9a inhibitor is highly potent in my enzymatic assay but shows little to no effect in my cell culture experiments. Is permeability the likely culprit?
A: A significant drop-off in activity between a biochemical (cell-free) assay and a cellular assay is a classic indicator of poor cell permeability.[4] In the enzymatic assay, the inhibitor has direct access to the G9a enzyme. In a cellular context, the inhibitor must first cross the lipid bilayer of the cell membrane to reach its intracellular target. If the compound cannot efficiently enter the cell, its intracellular concentration will remain too low to inhibit G9a, regardless of its intrinsic potency.
Q2: What physicochemical properties make G9a inhibitors prone to poor cell permeability?
A: Several key properties, often dictated by the inhibitor's chemical structure, can hinder its ability to cross the cell membrane:
-
High Polarity: The core of the cell membrane is a nonpolar lipid environment. Molecules with numerous polar functional groups (which increase water solubility) struggle to pass through this barrier.[4]
-
Large Molecular Weight: As a general rule, molecules with a molecular weight (MW) over 500 Daltons tend to exhibit lower passive diffusion across cell membranes.[4]
-
High Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can negatively impact permeability by increasing the energy required for the molecule to shed its water shell (desolvation) before entering the lipid membrane.[4]
-
Charge: Molecules that are ionized (charged) at physiological pH (around 7.4) typically have significantly reduced permeability compared to their neutral counterparts.[4]
Q3: How can I definitively determine if my inhibitor's poor cellular activity is due to low permeability versus other issues like off-target effects or rapid metabolism?
A: This is a critical diagnostic question. Before investing in complex permeability-enhancing strategies, you must confirm that a lack of target engagement is the primary issue. The recommended approach is to perform a Cellular Thermal Shift Assay (CETSA) .
CETSA is a powerful technique that directly measures the binding of a ligand (your inhibitor) to its target protein (G9a) within intact cells.[5][6][7] The principle is that when an inhibitor binds to G9a, it stabilizes the protein's structure, increasing its melting temperature.[8] If your inhibitor fails to induce a thermal shift for G9a in treated cells, it strongly suggests the compound is not reaching its target at a sufficient concentration, pointing directly to a permeability problem. A detailed protocol for CETSA is provided in Section 4.
Section 2: Troubleshooting Workflow & Optimization Strategies
If you suspect poor permeability, a systematic approach is essential. This section provides a logical workflow and specific solutions to common experimental roadblocks.
Initial Troubleshooting Workflow
This diagram outlines the decision-making process when encountering poor cellular activity with a G9a inhibitor.
Caption: Diagram of active efflux limiting intracellular inhibitor concentration.
Strategy 3: Advanced Delivery & Chemical Modification Strategies
If selecting a better inhibitor or blocking efflux is not feasible or sufficient, more advanced strategies can be employed, often in collaboration with medicinal chemists or drug delivery experts.
Q: What are some advanced methods to improve the delivery of my inhibitor?
A: Two primary approaches are prodrug design and nanoparticle-based delivery systems.
-
Prodrug Strategies: A prodrug is a chemically modified, inactive version of a drug that is designed to overcome a delivery barrier. [9][10]Once inside the cell, it is converted into the active inhibitor, usually by cellular enzymes. A common strategy is to mask polar functional groups on the inhibitor with lipophilic (fat-soluble) moieties, enhancing its ability to cross the cell membrane. [11][12][13]This approach can effectively "Trojan horse" the compound into the cell.
-
Nanoparticle Delivery Systems: Encapsulating the G9a inhibitor within a nanoparticle carrier (such as liposomes or biodegradable polymers) can dramatically improve its cellular uptake and stability. [14][15][16]These systems can protect the inhibitor from degradation, improve its solubility, and facilitate entry into cells through endocytosis. [17][18]This is a particularly promising strategy for epigenetic drugs, which often face delivery challenges. [16]
Section 3: Key Experimental Protocols
Here we provide step-by-step methodologies for the key assays discussed in this guide.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict the passive diffusion of a compound across a lipid membrane. [19][20]It is an excellent first-pass screen to rank compounds by their intrinsic permeability.
Principle: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. [21]The test compound is added to the donor wells, and a second plate (acceptor plate) containing buffer is placed underneath. The amount of compound that diffuses from the donor to the acceptor plate over time is measured to calculate a permeability coefficient (Papp). [19] Materials:
-
96-well PVDF filter "donor" plate
-
96-well "acceptor" plate
-
Lipid solution (e.g., 20% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds dissolved in DMSO
-
Plate shaker and plate reader (UV-Vis or LC-MS/MS for analysis)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate for 5-10 minutes.
-
Prepare Donor Solutions: Prepare your test compounds at a final concentration of ~200 µM in PBS. The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 150 µL of your test compound solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are immersed in the acceptor buffer.
-
Incubate: Incubate the plate "sandwich" at room temperature for 4-18 hours on a plate shaker with gentle agitation. [20][22]7. Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium)) Where V_D and V_A are volumes, Area is the filter area, and Time is the incubation time.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: This protocol confirms if your inhibitor is binding to G9a inside the cell by measuring changes in the protein's thermal stability. [6][8]The soluble fraction of G9a remaining after heat treatment is quantified by Western Blot.
Materials:
-
Cultured cells of interest
-
G9a inhibitor and vehicle control (DMSO)
-
PBS and lysis buffer (containing protease inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge capable of spinning tubes at >15,000 x g
-
Reagents for SDS-PAGE and Western Blotting (primary antibody against G9a, secondary HRP-conjugated antibody)
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with your G9a inhibitor at the desired concentration (e.g., 10x the expected EC₅₀) or with vehicle (DMSO) for 1-4 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Aliquot the cell lysate into several PCR tubes (one for each temperature point).
-
Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature. Include an unheated control sample.
-
Separate Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (which contains the soluble, non-denatured protein) from each tube. Determine the protein concentration and normalize all samples.
-
Western Blot Analysis: Run the normalized samples on an SDS-PAGE gel and transfer to a membrane. Probe the membrane with a primary antibody specific for G9a, followed by a secondary antibody. Visualize the bands using a chemiluminescence system.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the relative intensity of the G9a band versus temperature for both the vehicle-treated and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement and stabilization.
References
- Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists. Bentham Science Publishers.
- Nanoparticle-based Drug Delivery Systems for Targeted Epigenetics Cancer Therapy. Current Drug Targets.
- Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists. Bentham Science Publisher.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- Technical Support Center: Addressing Permeability Issues with SMYD3 Inhibitors. Benchchem.
- Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. PMC.
- PRODRUG: APPROACH TO BETTER DRUG DELIVERY. IIP Series.
- Nanotechnology-driven Epigenetic Cancer Therapy: Precision Delivery and Sustained Release of DNA Methylation Modul
- The Advances in the Development of Epigenetic Modifications Therapeutic Drugs Delivery Systems. PMC.
- G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implic
- Nanoparticle-based Drug Delivery Systems for Targeted Epigenetics Cancer Therapy.
- Advancements in the delivery of epigenetic drugs. PMC - PubMed Central.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Revisiting the role of efflux pumps in multidrug-resistant cancer. PMC - NIH.
- The role and mechanism of methylase G9a in tumors. OTT - Dove Medical Press.
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- G9a, a multipotent regul
- The Lysine Methyltransferase G9a in Immune Cell Differenti
- Functional Role of G9a Histone Methyltransferase in Cancer. PMC - NIH.
- pampa-permeability-assay.pdf. Technology Networks.
- Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review).
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
- Parallel Artificial Membrane Permeability Assay (PAMPA: GIT or BBB mode). Enamine.
- Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP. PMC.
- The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. PMC.
- G9a/GLP inhibitor. Selleck Chemicals.
- Role of P-Gp in Treatment of Cancer. Scientific Research Publishing.
- A chemical probe for G9a and GLP methyltransferases. NIH Public Access.
- The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene. PMC.
- Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells. PMC.
- A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. PMC.
- Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma. PMC.
- Assay Troubleshooting. MB - About.
- Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. PMC - NIH.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH.
- TROUBLESHOOTING GUIDE FOR ENZYM
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC.
- Targeting Histone H3K9 Methyltransferase G9a as a Potential Therapeutic Strategy for Neuropsychi
- High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay. PMC - NIH.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
- ELISA Troubleshooting Guide. Sigma-Aldrich.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs.
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs.
- Intrinsic Membrane Permeability to Small Molecules.
- Example of inhibitors targeting protein G9a-GLP.
Sources
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iipseries.org [iipseries.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. mdpi.com [mdpi.com]
- 14. Nanoparticle-based Drug Delivery Systems for Targeted Epigenetics Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nanotechnology-driven Epigenetic Cancer Therapy: Precision Delivery and Sustained Release of DNA Methylation Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Advances in the Development of Epigenetic Modifications Therapeutic Drugs Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Advancements in the delivery of epigenetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. bioassaysys.com [bioassaysys.com]
dealing with compound degradation in long-term cell-based assays
Topic: Dealing with Compound Degradation in Long-Term Cell-Based Assays Role: Senior Application Scientist Status: [ONLINE]
Welcome to the Stability Support Hub
Current Ticket: “My compound shows high potency at 24 hours but loses activity by 72 hours. Is it the biology or the chemistry?”
Welcome. In long-term assays (48h–7 days), the "nominal concentration" (what you think you added) rarely matches the "effective concentration" (what the cell actually sees). As an Application Scientist, I see this daily: a right-shift in IC50 curves is often misdiagnosed as drug resistance when it is actually compound instability.
This guide is structured to help you diagnose , quantify , and mitigate compound loss.
Diagnostic Workflow: The "Triage" Phase
Before changing your chemistry, you must identify the source of the loss. Use this logic flow to isolate the variable.
Figure 1: Diagnostic logic tree for isolating the root cause of compound loss (Physical, Chemical, or Biological).
Module 1: Chemical Instability (Abiotic)
The Problem: Your compound degrades spontaneously due to pH, temperature, or light, independent of cellular activity.
FAQ: Chemical Degradation
Q: My compound contains an ester/amide bond. Is it safe in DMEM? A: Not necessarily. DMEM (pH 7.4) at 37°C accelerates hydrolysis.
-
Mechanism: Nucleophilic attack by water or hydroxide ions.[1]
-
Risk Factors: Electron-withdrawing groups near the carbonyl make the bond more electrophilic and susceptible.
-
Solution: If possible, switch to a lower pH media (if cells tolerate) or refresh media every 24h to replenish the "effective concentration."
Q: The media turned pink/brown. What happened? A: This often indicates oxidation, particularly with polyphenols or catechol-containing drugs [1].
-
Mechanism: Redox reactions with dissolved oxygen, catalyzed by trace metals (Fe, Cu) often present in media.
-
Solution: Add antioxidants (e.g., Ascorbic Acid, though this can alter pH) or reduce oxygen tension if your cell model allows.
Data Summary: Common Chemical Liabilities
| Functional Group | Liability | Trigger | Mitigation Strategy |
| Esters / Lactones | Hydrolysis | pH > 7.0, Heat | Refresh media q24h; Use steric shielding analogs. |
| Catechols / Phenols | Oxidation | Protect from light; Add EDTA (chelator) if compatible. | |
| Epoxides | Ring Opening | Nucleophiles (Thiols in media) | Minimize thiol-rich supplements (e.g., 2-ME) if not essential. |
| Michael Acceptors | Adduct Formation | Serum Albumin / Thiols | Account for high protein binding; measure free fraction. |
Module 2: Physical Loss (Sorption & Precipitation)
The Problem: The compound isn't degrading; it's just sticking to the walls or crashing out of solution.
FAQ: Sorption and Solubility
Q: I dissolved my drug in DMSO, but it precipitated in the well. A: This is "DMSO Shock."
-
The Physics: You diluted a hydrophobic compound from 100% DMSO (organic) to 0.1% DMSO (aqueous). If the concentration > aqueous solubility, it precipitates immediately [2].
-
Troubleshooting:
-
Pre-dilution: Dilute compound in media before adding to the plate (don't spike directly into the well).
-
Visual Check: Use Phase Contrast microscopy immediately after dosing.
-
Q: My lipophilic compound (
-
The Physics: Polystyrene is hydrophobic. Lipophilic drugs partition into the plastic rather than the water.
-
Troubleshooting:
-
Block the Plate: Pre-incubate wells with media containing 5-10% FBS for 2 hours before adding the drug. Albumin coats the plastic, reducing NSB sites [4].
-
Material Switch: Use glass-coated microplates or low-binding polypropylene (though cells adhere poorly to PP).
-
Figure 2: Competitive binding dynamics in a well. Serum proteins (Blue) can sequester drug but also prevent loss to plastic (Red).
Module 3: Biological Degradation (Metabolism)
The Problem: The cells themselves are destroying the compound via Phase I/II metabolism.
FAQ: Metabolic Stability
Q: My compound is stable in media-only, but vanishes when cells are present. A: This confirms cellular metabolism.
-
Context: HepG2 (liver) cells have high P450 activity. Even non-liver cells (e.g., A549) express specific esterases or oxidases.
-
Verification: Perform the "Spike-and-Recover" protocol (below) on cell lysate vs. supernatant.
-
Implication: If the metabolite is inactive, your IC50 is underestimated. If the metabolite is toxic, you may see false positives.
Validated Protocols
Protocol A: The "Mock" Stability Assay (Abiotic & Sorption Check)
Use this to rule out plastic binding and chemical instability.
-
Preparation: Prepare compound in complete culture media (with serum) at
(or your ). -
Plating: Add
to a 96-well plate (No cells).-
Condition A: Standard Polystyrene Plate.
-
Condition B: Low-binding or Glass-coated Plate.[2]
-
-
Incubation: Place in incubator (
) for 0, 24, 48, and 72 hours. -
Sampling: At each timepoint, transfer
supernatant to a tube containing cold Acetonitrile (to quench and precipitate serum proteins) [5]. -
Analysis: Centrifuge (10,000xg, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation:
-
Interpretation: If Condition A < Condition B, you have plastic binding. If both are low, you have chemical instability.
-
Protocol B: The Cellular "Spike-and-Recover" (Metabolic Check)
Use this to determine if cells are metabolizing the drug.
-
Setup: Plate cells and allow adherence.
-
Dosing: Add compound at
. -
Harvesting (T=72h):
-
Supernatant: Collect media.[3]
-
Cell Pellet: Wash cells 2x with PBS. Lyse with Methanol/Water (1:1).
-
-
Analysis: Extract both fractions and analyze via LC-MS.
-
Mass Balance Calculation:
-
Interpretation: If
, the compound has been metabolized (or irreversibly bound to insoluble cell debris).
-
References
-
Hwang, E. et al. (2017). Fetal bovine serum influences the stability and bioactivity of resveratrol analogues.[4][5] Food Chemistry.[4] Link
-
Di, L. & Kerns, E. (2015). Precipitation of DMSO soluble compounds in water based culture media.[6][7] ResearchGate/Vertex Discussions. Link
-
Palmgren, J.J. et al. (2006). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions.[8][9][10] European Journal of Pharmaceutics and Biopharmaceutics. Link
-
Gohel, M. et al. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays.[10] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Zhuang, X. et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.[11] Journal of Medicinal Chemistry. Link
Sources
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Fetal bovine serum - Wikipedia [en.wikipedia.org]
- 4. Fetal bovine serum influences the stability and bioactivity of resveratrol analogues: A polyphenol-protein interaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Microwave-Assisted Quinazoline Synthesis: Optimization & Troubleshooting Hub
Executive Summary: The Kinetic Advantage
In the synthesis of Quinazoline derivatives—critical scaffolds for EGFR inhibitors and antimalarial agents—microwave (MW) irradiation is not merely a heating method; it is a kinetic switch. By leveraging dielectric heating , we bypass the thermal lag of conventional oil baths, accessing specific "superheating" zones that accelerate cyclization steps from hours to minutes.
This guide provides a validated framework for optimizing irradiation time, minimizing the common trade-off between conversion rate and thermal decomposition .
Theoretical Grounding: Dielectric Heating Mechanism
To optimize time, one must understand how energy is transferred. Unlike conductive heating, MW irradiation (2.45 GHz) targets the reaction medium directly via two mechanisms:
-
Dipolar Polarization: Polar solvent molecules (e.g., EtOH, AcOH) align with the oscillating electric field. The molecular friction generates internal heat.[1]
-
Ionic Conduction: Dissolved ions (catalysts, salts) oscillate under the field, generating heat through collision.[1]
The "Specific Microwave Effect":
While controversial, empirical data suggests that MW irradiation lowers the activation energy (
Standard Operating Procedure (SOP): Niementowski Variation
Target Reaction: Condensation of Anthranilic Acid with Formamide to yield Quinazolin-4(3H)-one.
Experimental Protocol
Reagents: Anthranilic acid (10 mmol), Formamide (15 mmol), catalytic Ammonium Acetate. Equipment: Monomode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).
-
Vessel Loading: Charge a 10 mL pressure-rated vial with reagents. Add 2 mL of Ethanol (high loss tangent
for efficient coupling). -
Pre-Stirring: Vortex for 30s to create a homogenous slurry. Critical: Heterogeneous mixtures cause hot-spots.
-
Irradiation Parameters (Optimization Starting Point):
-
Mode: Dynamic Power (Temperature Control).
-
Set Temperature: 140°C.
-
Pressure Limit: 15 bar.
-
Power Max: 150 W.
-
-
Time Profile:
-
Ramp: 2:00 min (to reach 140°C).
-
Hold:10:00 min (Variable for optimization).
-
Cooling: Active air cooling to <50°C.
-
Data Dashboard: Conventional vs. Microwave
Comparative metrics for the synthesis of 2-substituted quinazolines.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Optimized) | Delta |
| Reaction Time | 4 - 8 Hours | 10 - 20 Minutes | ~95% Reduction |
| Temperature | 100°C (Oil Bath) | 140°C - 160°C (Internal) | +40-60°C |
| Yield | 48% - 65% | 85% - 94% | +30% Increase |
| Solvent Vol. | 20 - 50 mL | 2 - 5 mL | 10x Reduction |
| Purity (LCMS) | 85% (Requires Recryst.) | >95% (Simple Filtration) | Cleaner Profile |
Data aggregated from Besson et al. [2] and internal validation studies.
Visualization: Optimization Workflow & Mechanism
Diagram 1: Time-Optimization Logic Flow
This workflow illustrates the decision matrix for determining the optimal "Hold Time."
Caption: Iterative logic for balancing conversion kinetics against thermal decomposition during microwave optimization.
Diagram 2: Mechanistic Pathway (Niementowski)
Visualizing the cyclization step where dielectric heating provides the critical energy boost.
Caption: The rate-limiting cyclization step (TS) is highly susceptible to dipolar polarization, reducing reaction time.
Troubleshooting Center (FAQ)
Category A: Reaction Failures (Yield & Purity)
Q1: My reaction shows high conversion but significant charring/tarring. What happened?
-
Diagnosis: You likely exceeded the thermal stability limit of the quinazoline product. While MW is fast, "over-cooking" leads to polymerization.
-
The Fix:
-
Switch from "Fixed Power" to "Fixed Temperature" mode to prevent runaway heating.
-
Reduce Hold Time by 50% and increase temperature by 10°C. High-temp/short-time is often cleaner than medium-temp/long-time [2].
-
Q2: The vessel pressure spikes and triggers a safety shut-off.
-
Diagnosis:
-
The solvent (e.g., Ethanol) has a high vapor pressure at 140°C+.
-
Gaseous byproducts (NH3 or CO2) are evolving faster than the headspace can accommodate.
-
-
The Fix:
-
Headspace: Ensure the reaction volume does not exceed 60% of the vial capacity (e.g., 3 mL in a 5 mL vial).
-
Pre-reaction: Perform the initial condensation step open-vessel (if possible) to release gas, then seal for the cyclization step.
-
Category B: Reproducibility Issues
Q3: I cannot reproduce the yield from yesterday's run.
-
Diagnosis: Cold spots or Power cycling . If you used a domestic microwave or a multimodal reactor without stirring, the field distribution was uneven.
-
The Fix:
-
Always use magnetic stirring (high RPM).
-
Check the Absorptivity : If using non-polar solvents (Toluene), add a "doping" agent like Ionic Liquid or graphite flakes to ensure consistent heating [4].
-
References
-
De la Hoz, A., et al. (2005).[2] Microwaves in organic synthesis.[2][3][4][5][6][7][8][9][10][11][12] Thermal and non-thermal microwave effects.[1][2] Chemical Society Reviews.[2] Link
-
Mohammadkhani, L., & Heravi, M. (2020).[8] Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Link
-
BenchChem Technical Guides. (2023). Comparison of Conventional and Microwave Heating Methods.Link
-
Besson, T., & Chosson, E. (2007).[8] Microwave-assisted synthesis of bioactive quinazolines and quinazolinones.[7][8][9][13][14][15] Combinatorial Chemistry & High Throughput Screening. Link
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. reddit.com [reddit.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Medicinally Privileged Heterocycles through Dielectric Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Validation & Comparative
A Senior Scientist's Guide: Comparing BIX-01294 and the 2,4-Diamino-6,7-dimethoxyquinazoline Scaffold
This guide provides an in-depth comparison between BIX-01294, a specific epigenetic modulator, and 2,4-diamino-6,7-dimethoxyquinazoline, a versatile chemical scaffold. While both share a core chemical structure, their functional applications diverge significantly due to distinct substitutions that dictate their molecular targets. This document is intended for researchers, scientists, and drug development professionals, offering clarity on their respective mechanisms of action, experimental applications, and the structure-activity relationships that define their utility in the lab and in drug discovery.
Introduction: A Tale of Two Quinazolines
The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of compounds with a wide array of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1] This guide examines two molecules that exemplify this versatility: BIX-01294 and the foundational compound, this compound.
BIX-01294 is a well-characterized, potent, and selective inhibitor of the G9a and G9a-like protein (GLP) histone methyltransferases.[2][3] It is a crucial tool for studying epigenetic regulation, cancer biology, and cellular reprogramming.[4][5] In contrast, this compound is best known as the foundational core of a class of potent alpha-1 (α1) adrenergic receptor antagonists, including the widely used antihypertensive drug prazosin.[6][7]
The critical distinction lies in their molecular targets and, consequently, their biological effects. This guide will dissect these differences, providing the mechanistic insights and experimental data necessary to make informed decisions when selecting and utilizing these compounds in a research setting.
Part 1: BIX-01294 - A Specific Epigenetic Modulator
BIX-01294 is a diazepine-quinazoline derivative that functions as a highly specific tool for interrogating the epigenetic landscape.[2] Its primary utility stems from its targeted inhibition of two key histone methyltransferases (HMTs).
Mechanism of Action
BIX-01294 exerts its effects by reversibly inhibiting the enzymatic activity of G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1).[2][4] These enzymes are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks typically associated with transcriptional repression.[3]
The mechanism is substrate-competitive.[3] BIX-01294 binds to the peptide-binding groove of the enzyme's SET domain, the same pocket that would normally accommodate the histone H3 tail.[5] This direct competition prevents the enzyme from accessing its substrate, leading to a global reduction in H3K9me2 levels and subsequent changes in gene expression.[8][9]
Key Biological Applications & Experimental Data
The ability of BIX-01294 to modulate the epigenome makes it a valuable tool in several research areas:
-
Cancer Biology: BIX-01294 has demonstrated anti-tumor activity by inducing various forms of cell death, including apoptosis and necroptosis.[2][9] It can also trigger autophagy.[2] Furthermore, it has been shown to suppress angiogenesis by destabilizing HIF-1α and can sensitize cancer cells, such as glioma, to conventional chemotherapies like temozolomide.[10][11]
-
Stem Cell Research: It was famously used in combination with other small molecules to enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs), offering a chemical alternative to viral transduction of certain transcription factors.[4][5]
-
Differentiation Therapy: In cancer stem cell models, BIX-01294 can induce autophagy-dependent differentiation, presenting a therapeutic strategy to eliminate the self-renewing cell population responsible for tumor recurrence.[8][12]
Quantitative Performance Data
| Parameter | BIX-01294 | Reference(s) |
| Primary Target(s) | G9a (EHMT2), GLP (EHMT1) | [2][4] |
| G9a IC₅₀ | 1.7 - 1.9 µM | [2][4] |
| GLP IC₅₀ | 0.7 - 0.9 µM | [2][4] |
| Mode of Action | Reversible, Substrate-Competitive | [2][3][5] |
Part 2: this compound - A Versatile Pharmacophore
In contrast to the specific action of BIX-01294, this compound is a foundational chemical structure. While it may possess some inherent biological activity, its primary significance is as a scaffold for the synthesis of a diverse range of potent and selective antagonists of the α1-adrenergic receptor.[6]
Primary Mechanism of Action (as an α1-Antagonist Scaffold)
Derivatives built upon this scaffold are designed to target α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) found on vascular smooth muscle and other tissues.[6]
-
Target: α1-Adrenergic Receptors (subtypes α1A, α1B, α1D).
-
Action: These compounds act as competitive antagonists, binding to the receptor and preventing its activation by endogenous catecholamines like norepinephrine.[13]
-
Result: Blockade of the α1 receptor inhibits the Gq signaling cascade, preventing the release of intracellular calcium and leading to smooth muscle relaxation and vasodilation. This is the basis of their antihypertensive effect.[6] Protonation of the quinazoline ring's N-1 position at physiological pH is a key feature for high-affinity binding to the receptor.[6][7]
Key Biological Applications & Derivatives
The versatility of the this compound scaffold is evident in the range of activities displayed by its derivatives:
-
Antihypertensive Agents: This is the most established application. Extensive medicinal chemistry efforts have produced highly potent and selective α1-blockers with nanomolar binding affinities used to treat hypertension.[7][13]
-
Broad-Spectrum Potential: Beyond cardiovascular applications, various quinazoline derivatives have been synthesized and screened for other activities, demonstrating potential as antiviral, anti-inflammatory, and anticancer agents, highlighting the scaffold's "privileged" nature.[1][14][15]
Quantitative Performance Data of a Representative α1-Antagonist Derivative
The data below is for a representative piperidino derivative from a study focused on developing α1-adrenoceptor antagonists.[7]
| Parameter | Representative Derivative (Compound 25 from[7]) | Reference(s) |
| Primary Target(s) | α1-Adrenoceptors | [7] |
| α1 Kᵢ | ~0.15 nM | [7] |
| α1/α2 Selectivity | High (minimal activity at α2 sites) | [7] |
| Mode of Action | Competitive Antagonist | [7][13] |
Part 3: Head-to-Head Comparison: Structure Dictates Function
The functional divergence of BIX-01294 and α1-antagonists originates from the different chemical groups attached to the shared 6,7-dimethoxyquinazoline core.
-
Structural and Target Differences: BIX-01294 features a large (1H-1,4-diazepin-1-yl) moiety, which is optimized for the substrate-binding pocket of the intracellular enzymes G9a/GLP.[2][5] In contrast, α1-antagonists typically have a piperazine or piperidine ring system attached, a structure well-suited for the ligand-binding pocket of the transmembrane α1-adrenoceptor.[7]
-
Research Context: The choice between these compounds is entirely context-dependent. BIX-01294 is a probe or tool compound used to investigate the biological consequences of G9a/GLP inhibition. This compound is a building block or starting scaffold for medicinal chemists aiming to synthesize novel compounds, often targeting cell surface receptors.
Part 4: Experimental Protocols
To ensure trustworthiness and reproducibility, the following are validated, high-level protocols for assessing the activity of these compounds.
Protocol 1: Western Blot for H3K9me2 Reduction by BIX-01294
Causality: This protocol provides a direct readout of the intracellular target engagement and enzymatic inhibition by BIX-01294. A reduction in the H3K9me2 signal confirms the compound is active in the chosen cell system.
-
Cell Culture and Treatment: Plate cells (e.g., U251 glioma cells) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of BIX-01294 (e.g., 0, 1, 2, 4, 8 µM) for 24-48 hours.[9] Include a vehicle control (e.g., DMSO).
-
Histone Extraction: Harvest cells and perform acid extraction of histones or use a commercial kit to isolate nuclear proteins. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extract (e.g., 10-15 µg) onto a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K9me2 (e.g., 1:1000 dilution).
-
Separately, probe a parallel blot or strip and re-probe the same blot with an antibody for total Histone H3 (1:2000 dilution) as a loading control.
-
-
Detection: Wash the membrane with TBST, incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities. Normalize the H3K9me2 signal to the total H3 signal for each lane. A dose-dependent decrease in the normalized H3K9me2 signal indicates successful inhibition by BIX-01294.
Protocol 2: Radioligand Binding Assay for α1-Adrenoceptor Affinity
Causality: This assay directly measures the affinity of a test compound for the target receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. This is the gold standard for determining the binding constant (Kᵢ).
-
Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the human α1-adrenoceptor (e.g., HEK293 cells) or from relevant tissues (e.g., rat brain cortex).
-
Assay Setup: In a 96-well plate, set up the binding reaction in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Each well will contain:
-
A fixed concentration of radioligand (e.g., 0.25 nM [³H]prazosin).
-
A serial dilution of the test compound (a derivative of this compound).
-
Cell membrane preparation (e.g., 50 µg protein).
-
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine).
-
-
Incubation and Filtration: Incubate the plate at room temperature for 60 minutes. Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes and any bound radioligand.
-
Scintillation Counting: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Conclusion and Future Perspectives
The comparison of BIX-01294 and the this compound scaffold vividly illustrates a fundamental principle of pharmacology: structure dictates function. While sharing a common quinazoline heritage, their distinct substitutions direct them to entirely different cellular targets—an intracellular enzyme versus a cell surface receptor—and thus to disparate biological outcomes and research applications.
For the researcher, BIX-01294 is a precision tool for dissecting the roles of G9a/GLP in health and disease. For the medicinal chemist, this compound is a validated starting point for the rational design of new therapeutics. Understanding this crucial distinction is paramount for designing rigorous experiments and advancing drug discovery programs. Future work will undoubtedly involve creating even more selective G9a/GLP inhibitors and exploring the untapped therapeutic potential of novel derivatives from the versatile quinazoline family.
References
-
Wikipedia. Alpha-1 blocker. [Link]
-
Lee, S. H., et al. (2018). The Histone Methyltransferase Inhibitor BIX01294 Inhibits HIF-1α Stability and Angiogenesis. PubMed Central. [Link]
-
Ciechomska, I. A., et al. (2016). BIX01294, an inhibitor of histone methyltransferase, induces autophagy-dependent differentiation of glioma stem-like cells. PubMed Central. [Link]
-
Dahiya, P. K., et al. (2023). Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. MDPI. [Link]
-
Zhang, J., et al. (2016). Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells. PubMed Central. [Link]
-
Stefańska, J., et al. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research. [Link]
-
Ciechomska, I. A., et al. (2018). Pre-treatment or Post-treatment of Human Glioma Cells With BIX01294, the Inhibitor of Histone Methyltransferase G9a, Sensitizes Cells to Temozolomide. Frontiers in Molecular Neuroscience. [Link]
-
Khan, I., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]
-
Campbell, S. F., et al. (1988). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry. [Link]
-
Campbell, S. F., et al. (1988). 2,4-Diamino-6,7-dimethoxyquinoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry. [Link]
-
Ciechomska, I. A., et al. (2016). BIX01294, an inhibitor of histone methyltransferase, induces autophagy-dependent differentiation of glioma stem-like cells. Scientific Reports. [Link]
-
Babault, N., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm. [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. stemcell.com [stemcell.com]
- 5. stemcell.com [stemcell.com]
- 6. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 7. 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BIX01294, an inhibitor of histone methyltransferase, induces autophagy-dependent differentiation of glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Histone Methyltransferase Inhibitor BIX01294 Inhibits HIF-1α Stability and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pre-treatment or Post-treatment of Human Glioma Cells With BIX01294, the Inhibitor of Histone Methyltransferase G9a, Sensitizes Cells to Temozolomide [frontiersin.org]
- 12. BIX01294, an inhibitor of histone methyltransferase, induces autophagy-dependent differentiation of glioma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,4-Diamino-6,7-dimethoxyquinoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. derpharmachemica.com [derpharmachemica.com]
A Guide to the Selectivity Profile of 2,4-Diamino-6,7-dimethoxyquinazoline Against Histone Methyltransferases
For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic modulators, understanding the precise selectivity of a chemical probe is paramount. This guide provides an in-depth analysis of the selectivity profile of the 2,4-diamino-6,7-dimethoxyquinazoline scaffold, a foundational chemical structure in the development of potent histone methyltransferase (HMT) inhibitors. We will use the seminal compound, BIX-01294, as our primary exemplar to dissect its activity across the HMT family, explore the structural basis of its specificity, and detail the experimental methodologies required for rigorous validation.
The this compound Scaffold: A Gateway to G9a/GLP Inhibition
The field of epigenetics has identified histone methyltransferases as critical regulators of gene expression, with their dysregulation implicated in numerous diseases, particularly cancer.[1][2] The discovery of small molecule inhibitors for these enzymes has been a significant focus of therapeutic research. The this compound core structure emerged from high-throughput screening as the basis for the first selective inhibitors of G9a (also known as EHMT2) and the closely related G9a-like protein (GLP, or EHMT1).[3][4]
G9a and GLP are the primary enzymes responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[2] BIX-01294, a key derivative of this quinazoline scaffold, was a landmark discovery, providing a tool to probe the biological functions of G9a and GLP.[3][4] Its significance lies not only in its potency but also in its selectivity, a crucial attribute for any chemical probe intended for precise biological investigation.
Mechanism of Action: Targeting the Substrate Pocket
Understanding the mechanism of inhibition is fundamental to interpreting selectivity data. BIX-01294 and its analogues function as substrate-competitive inhibitors.[3][5][6] They occupy the binding pocket of the histone peptide substrate, specifically the channel that accommodates the target lysine residue. This mode of action is distinct from cofactor-competitive inhibitors that target the S-adenosylmethionine (SAM) binding site.[3][6]
Mechanism-of-action studies confirmed that BIX-01294 is competitive with the peptide substrate and noncompetitive with the cofactor SAM.[3] This was later visualized through co-crystal structures of GLP and G9a in complex with BIX-01294 and its derivatives, which clearly show the inhibitor bound within the substrate-binding groove.[3][7]
Step-by-Step Protocol: Radioisotopic Filter Binding Assay
Objective: To determine the IC₅₀ value of a this compound derivative against a panel of HMTs.
Materials:
-
Recombinant HMTs (e.g., G9a, GLP, SUV39H1, PRMT1)
-
Histone substrates (e.g., H3 peptide, core histones, or nucleosomes)
-
Test inhibitor (e.g., BIX-01294) dissolved in DMSO
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Stop Solution (e.g., 10% Trichloroacetic Acid - TCA)
-
Wash Buffer (e.g., 70% Ethanol)
-
96-well polypropylene plates
-
96-well glass fiber filter plates
-
Microplate scintillation counter
-
Multichannel pipettes
Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 1000x the final desired highest concentration. Then, create an intermediate dilution in HMT Assay Buffer.
-
Enzyme and Substrate Preparation: Dilute the HMT enzyme and its corresponding histone substrate to their optimal working concentrations in cold HMT Assay Buffer. The optimal concentrations should be determined empirically to ensure the reaction is in the linear range. [8]3. Reaction Setup:
-
To each well of a 96-well polypropylene plate, add 5 µL of the diluted inhibitor or DMSO (for positive and negative controls).
-
Add 40 µL of the enzyme/substrate master mix to all wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the methyltransferase reaction by adding 5 µL of [³H]-SAM (diluted in assay buffer) to each well. The final SAM concentration should ideally be at or below its Km value for the enzyme to ensure sensitivity to competitive inhibitors. [9] * Mix gently and incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Harvesting:
-
Stop the reaction by adding an equal volume of Stop Solution (e.g., 10% TCA).
-
Transfer the entire reaction volume to a 96-well glass fiber filter plate. The protein substrate will bind to the filter, while unincorporated [³H]-SAM will pass through.
-
Wash the filter plate 3-5 times with Wash Buffer to remove all traces of unincorporated radiolabel.
-
-
Detection:
-
Dry the filter plate completely.
-
Add liquid scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the background CPM (wells with no enzyme) from all other readings.
-
Normalize the data to the positive control (DMSO only, 100% activity) and negative control (no enzyme or potent inhibitor, 0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Repeat this entire process for each HMT in the selectivity panel.
-
Alternative Assay Formats: While radiometric assays are robust, non-radioactive methods are often preferred for high-throughput screening. [10]These include:
-
Antibody-based assays (e.g., AlphaLISA, ELISA): These use an antibody specific to the methylated product for detection, offering high specificity. [11][12]* SAH Detection Assays (e.g., Transcreener® EPIGEN): These are universal assays that measure the formation of the reaction by-product S-adenosylhomocysteine (SAH), making them adaptable to any SAM-dependent methyltransferase. [9][12]
Conclusion
The this compound scaffold, exemplified by BIX-01294, represents a cornerstone in the development of epigenetic probes. Its selectivity profile reveals a distinct and potent inhibitory activity against the H3K9 methyltransferases G9a and GLP, with minimal activity against other HMTs. This specificity, grounded in its substrate-competitive mechanism, has enabled foundational research into the roles of G9a/GLP in health and disease. Furthermore, the evolution of this scaffold into highly potent and selective probes like UNC0638 underscores the power of structure-based drug design. For researchers in the field, a rigorous and multi-faceted approach to selectivity profiling, using validated experimental protocols as detailed herein, is not merely a recommendation but a requirement for generating trustworthy and impactful science.
References
-
Liu, F. et al. (2010). Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines. Journal of Medicinal Chemistry, 53(15), 5844–5857. Available from: [Link]
-
Copeland, R. A. et al. (2012). Inhibitors of Protein Methyltransferases and Demethylases. Chemical Reviews, 112(5), 2331-2358. Available from: [Link]
-
Bori, Z. et al. (2018). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. RSC Advances, 8(26), 14357-14364. Available from: [Link]
-
Alcaro, S. et al. (1993). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 36(16), 2295-2303. Available from: [Link]
-
Liu, F. et al. (2009). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry, 52(24), 7950-7953. Available from: [Link]
-
Alcaro, S. et al. (1991). 2,4-Diamino-6,7-dimethoxyquinoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 34(10), 3048-3054. Available from: [Link]
-
Yuan, Y. et al. (2012). Selective Inhibitors of Protein Methyltransferases. Journal of Medicinal Chemistry, 55(17), 7499-7526. Available from: [Link]
-
Kubicek, S. et al. (2007). Reversal of H3K9me2 by a Small-Molecule Inhibitor for the G9a Histone Methyltransferase. Molecular Cell, 25(3), 473-481. Available from: [Link]
-
Xiong, Y. et al. (2016). Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Journal of Medicinal Chemistry, 59(4), 1661-1672. Available from: [Link]
-
Dhayalan, A. et al. (2011). Assay Development for Histone Methyltransferases. Combinatorial Chemistry & High Throughput Screening, 14(4), 273-283. Available from: [Link]
-
Bori, Z. et al. (2018). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. RSC Advances, 8(26), 14357-14364. Available from: [Link]
-
Vedadi, M. et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566-574. Available from: [Link]
-
Klink, T. A. et al. (2015). Biochemical Assay Development for Histone Methyltransferases Using a Transcreener-Based Assay for S-Adenosylhomocysteine. ASSAY and Drug Development Technologies, 13(5), 284-295. Available from: [Link]
-
Yuan, Y. et al. (2012). Chemical Probes of Histone Lysine Methyltransferases. Chemical Reviews, 112(5), 2331-2358. Available from: [Link]
-
Reaction Biology. Histone Methyltransferase Profiling & Screening. Available from: [Link]
-
Sweis, R. F. et al. (2014). Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a. ACS Medicinal Chemistry Letters, 5(2), 205-209. Available from: [Link]
-
ResearchGate. (n.d.). UNC0638 inhibits cellular H3K9 dimethylation and shows good separation... [Figure]. Retrieved from [Link]
-
Rilova, E. et al. (2014). Properly Substituted Analogues of BIX-01294 Lose Inhibition of G9a Histone Methyltransferase and Gain Selective Anti-DNA Methyltransferase 3A Activity. PLoS ONE, 9(5), e96941. Available from: [Link]
-
Copeland, R. A. et al. (2012). Selective Inhibitors of Protein Methyltransferases. Chemical Reviews, 112(5), 2331-2358. Available from: [Link]
-
Liu, Y. et al. (2024). Chemical inhibitors targeting histone methylation readers. Pharmacology & Therapeutics, 256, 108614. Available from: [Link]
-
Luthra, A. et al. (2019). Identification of potent and selective MTH1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2191-2195. Available from: [Link]
-
ResearchGate. (n.d.). List of PRMT inhibitors targeting PRMT1. ND: Not defined in literature [Figure]. Retrieved from [Link]
-
Pi, C. et al. (2021). Discovery of the First-in-Class G9a/GLP PROTAC Degrader. Journal of Medicinal Chemistry, 64(19), 14540-14550. Available from: [Link]
-
Petruk, S. et al. (2023). Dual inhibition of EZH2 and G9A/GLP histone methyltransferases by HKMTI-1-005 promotes differentiation of acute myeloid leukemia cells. Frontiers in Oncology, 13, 1121010. Available from: [Link]
Sources
- 1. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Assay Development for Histone Methyltransferases Using a Transcreener-Based Assay for S-Adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays for histone methylation | Abcam [abcam.com]
comparing the efficacy of quinazoline derivatives in different cancer cell lines
Comparative Efficacy of Quinazoline Derivatives in Oncology: A Technical Guide
Executive Summary The quinazoline scaffold (benzopyrimidine) represents a privileged structure in medicinal chemistry, serving as the backbone for multiple FDA-approved tyrosine kinase inhibitors (TKIs) including Gefitinib, Erlotinib, and Lapatinib. Its efficacy stems from its ability to mimic the adenine moiety of ATP, allowing it to bind competitively to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This guide provides a technical comparison of first-generation and novel quinazoline derivatives, supported by experimental protocols for validating their efficacy in diverse cancer cell lines.
Mechanistic Basis of Quinazoline Efficacy
The primary mechanism of action for quinazoline derivatives is the inhibition of EGFR autophosphorylation. By occupying the ATP-binding cleft within the intracellular kinase domain, these molecules prevent the transfer of phosphate from ATP to tyrosine residues (e.g., Tyr1068, Tyr1173). This blockade halts downstream signaling cascades essential for proliferation (RAS-RAF-MEK-ERK) and survival (PI3K-AKT-mTOR).
Figure 1: EGFR Signaling Pathway and Quinazoline Intervention Point [1][2][3]
Caption: Quinazolines competitively bind the ATP pocket, blocking phosphorylation and downstream signaling.
Comparative Efficacy Analysis
The efficacy of quinazoline derivatives varies significantly based on the genetic profile of the cancer cell line. First-generation inhibitors (Gefitinib, Erlotinib) show nanomolar potency against EGFR-mutant lines but reduced efficacy in wild-type (WT) or resistant lines (e.g., T790M mutation).
Table 1: Comparative IC50 Values of Quinazoline Derivatives Across Cell Lines
| Compound | Target Profile | A431 (Epidermoid) | A549 (Lung, EGFR WT) | MCF-7 (Breast) | HCT-116 (Colon) |
| Gefitinib | EGFR (Reversible) | 80–100 nM | > 15 µM | > 20 µM | > 20 µM |
| Erlotinib | EGFR (Reversible) | ~100 nM | ~20 µM | > 20 µM | ~15 µM |
| Lapatinib | EGFR / HER2 | ~160 nM | > 10 µM | ~5–10 µM | ~10 µM |
| Novel AK-3 | EGFR / Tubulin | N/A | 10.38 µM | 6.44 µM | 9.54 µM |
| Novel BAPPN | Multi-kinase | N/A | 9.96 µg/mL | 3.1 µg/mL | 23 µg/mL |
Note: Data compiled from multiple studies. "Novel AK-3" refers to morpholine-substituted quinazolines [1]; "BAPPN" refers to indolo-quinoline derivatives [2]. A549 cells express wild-type EGFR and KRAS mutation, rendering them intrinsically resistant to 1st-generation pure EGFR inhibitors.
Experimental Validation Protocols
To generate the data above, rigorous experimental workflows are required. Below are the optimized protocols for cytotoxicity and pathway validation.
Protocol A: MTT Cytotoxicity Assay (The Gold Standard)
Purpose: To determine the IC50 value of a derivative.
Workflow Diagram:
Caption: Step-by-step workflow for the MTT colorimetric assay to assess cell viability.
Detailed Procedure:
-
Seeding: Plate cells (e.g., A549) at a density of
to cells/well in 96-well plates. Incubate for 24 hours to allow attachment. -
Treatment: Prepare quinazoline derivatives in DMSO (stock). Dilute in culture medium (final DMSO < 0.5%) to create a concentration gradient (e.g., 0.1, 1, 5, 10, 50, 100 µM). Treat cells for 48–72 hours.
-
MTT Addition: Add 10–20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C until purple formazan crystals form [3].
-
Solubilization: Carefully aspirate medium.[4] Add 100–150 µL of DMSO to dissolve crystals. Agitate on an orbital shaker for 15 minutes.
-
Readout: Measure absorbance at 570 nm (reference 630 nm). Calculate % viability relative to DMSO control and derive IC50 using non-linear regression.
Protocol B: Western Blot for p-EGFR (Pathway Validation)
Purpose: To confirm that the cytotoxicity is due to EGFR inhibition, not off-target toxicity.
Critical "Expertise" Note: Phosphorylated proteins are labile. You must use phosphatase inhibitors in your lysis buffer.[5] Avoid milk for blocking as it contains casein (a phosphoprotein) which causes high background; use BSA instead [4].[5]
-
Lysis: Lyse treated cells in RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitors (Sodium Orthovanadate and Sodium Fluoride).
-
Blocking: Block membranes with 5% BSA in TBST for 1 hour.
-
Primary Antibody: Incubate overnight at 4°C with:
-
Normalization: Calculate the ratio of p-EGFR / Total EGFR.[8] A potent quinazoline should drastically reduce this ratio even if Total EGFR levels remain constant.
Structure-Activity Relationship (SAR) Insights
The efficacy of quinazoline derivatives is heavily influenced by substitutions at the C-4, C-6, and C-7 positions:
-
C-4 Position (Anilino Ring): Essential for hydrophobic interaction with the ATP pocket. Electron-withdrawing groups (e.g., 3-Cl, 4-F) often enhance potency (seen in Gefitinib and Afatinib).
-
C-6/C-7 Positions: Solubilizing groups (e.g., morpholine-propoxy in Gefitinib) improve pharmacokinetic properties and cellular uptake.
-
Novel Modifications: Recent studies show that fusing the quinazoline core with other pharmacophores (e.g., morpholine or indole moieties) can broaden activity to include tubulin inhibition, overcoming EGFR-dependent resistance [1].
References
-
Dwivedi, A. R., et al. "Morpholine Substituted Quinazoline Derivatives as Anticancer Agents Against MCF-7, A549 and SHSY-5Y Cancer Cell Lines and Mechanistic Studies." RSC Medicinal Chemistry, 2021. Link
-
Ahmed, A. A. S., et al. "Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines." International Journal of Molecular Sciences, 2023. Link
-
"MTT Assay Protocol for Cell Viability and Proliferation." Abcam Protocols. Link
-
"Western Blotting for Phosphorylated Proteins: Key Tips." Cell Signaling Technology.[9][10] Link
-
Ruan, O., et al. "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Molecules, 2019.[11] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-EGF Receptor (Tyr1068) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
Validating Target Engagement of Quinazoline Inhibitors using CETSA: A Comparative Guide
Executive Summary
Quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib) represent a cornerstone in the treatment of EGFR-driven cancers. However, the efficacy of these small molecules relies heavily on their ability to engage their specific kinase targets within the complex intracellular environment. Traditional biochemical assays often fail to account for cellular permeability, active transport, and off-target binding.
This guide details the application of the Cellular Thermal Shift Assay (CETSA) for validating quinazoline target engagement. Unlike proxy assays that measure downstream phosphorylation, CETSA provides direct biophysical evidence of drug-target binding in intact cells. This document compares CETSA against conventional alternatives and provides a field-validated protocol specifically optimized for membrane-associated kinases like EGFR.
Comparative Analysis: CETSA vs. Conventional Alternatives[1][2]
To select the appropriate validation method, researchers must weigh physiological relevance against throughput and specificity. The table below objectively compares CETSA with the two most common alternatives: In Vitro Kinase Assays and Western Blotting for Phospho-signaling.
Table 1: Methodological Comparison for Quinazoline Validation
| Feature | CETSA (Cellular Thermal Shift Assay) | Biochemical Kinase Assay (In Vitro) | Western Blot (Phospho-Signaling) |
| Primary Readout | Direct Physical Binding (Thermal Stabilization) | Enzymatic Inhibition ( | Functional Consequence (e.g., p-EGFR reduction) |
| Physiological Context | High (Intact living cells/tissues) | Low (Purified recombinant protein) | High (Intact cells) |
| Membrane Barriers | Accounts for cell permeability & efflux pumps | Ignores membrane transport | Accounts for cell permeability |
| Specificity | Can distinguish direct binding from upstream regulation | Highly specific to the isolated kinase | Low (Signal inhibition could be upstream/indirect) |
| False Positives | Low (Requires physical binding) | High (Promiscuous binders/aggregators) | Moderate (Crosstalk inhibition) |
| Throughput | Medium to High (HT-CETSA) | High | Low |
| Cost | Moderate (Standard antibodies/reagents) | Low to Moderate | Moderate |
Why CETSA Wins for Quinazolines
While biochemical assays are excellent for determining intrinsic affinity (
Mechanism of Action: Ligand-Induced Thermal Stabilization
The core principle of CETSA is thermodynamic stabilization. When a quinazoline inhibitor binds to the ATP-binding pocket of a kinase (e.g., EGFR), it adds free energy of binding (
Visualization: The CETSA Mechanism
The following diagram illustrates how ligand binding shifts the melting curve (
Caption: Ligand binding prevents heat-induced aggregation, keeping the target protein soluble for detection.
Experimental Protocol: CETSA for Membrane-Associated Kinases (EGFR)
Critical Note for Quinazolines: EGFR is a transmembrane protein. Standard CETSA protocols often use freeze-thaw cycles for lysis, which may not sufficiently solubilize membrane proteins or might disrupt the membrane environment too harshly before the heat step. This protocol uses a detergent-extraction post-heating method to ensure accurate detection of EGFR.
Phase 1: Sample Preparation & Treatment
-
Cell Culture: Seed EGFR-expressing cells (e.g., A431, PC9) in 6-well plates. Aim for 80% confluency.
-
Treatment:
-
Experimental: Treat with the Quinazoline (e.g., Gefitinib) at 5-10x the known
(typically 1-10 µM) for 1 hour at 37°C. -
Control: Treat with DMSO (Vehicle) for the same duration.
-
Positive Control: Staurosporine (pan-kinase inhibitor) can be used to validate the assay setup.
-
Phase 2: The Heat Challenge (The Critical Step)
-
Harvest: Wash cells with PBS, trypsinize, and resuspend in PBS containing protease inhibitors. Count and normalize cell density.
-
Aliquot: Divide the cell suspension into PCR tubes (100 µL per tube).
-
Thermal Gradient: Using a gradient PCR cycler, apply a temperature range.[2]
-
Suggested Range for EGFR: 40°C to 67°C (3°C increments).
-
Duration: Heat for 3 minutes precisely.
-
-
Cooling: Immediately incubate tubes at Room Temperature (25°C) for 3 minutes. Note: Do not snap freeze yet.
Phase 3: Lysis & Separation
Expert Insight: For membrane proteins, we must solubilize the protein after the heat step without re-dissolving the aggregates formed by heat. 7. Lysis: Add a mild non-ionic detergent buffer (e.g., PBS + 0.4% NP-40 or 0.5% DDM + Protease/Phosphatase Inhibitors) directly to the PCR tubes. 8. Incubation: Incubate for 20 minutes at 4°C with occasional vortexing. 9. Clarification: Centrifuge samples at 20,000 x g for 20 minutes at 4°C . This step pellets the denatured/aggregated proteins. 10. Collection: Carefully transfer the supernatant (containing stabilized, soluble EGFR) to new tubes.
Phase 4: Detection & Analysis[2]
-
Western Blot: Run supernatants on SDS-PAGE. Blot for Total EGFR (not phospho-EGFR).
-
Quantification: Densitometry analysis of bands.
-
Data Plotting: Plot "Relative Band Intensity" (y-axis) vs. "Temperature" (x-axis).
-
Calculation: Determine the
(temperature at which 50% protein remains soluble) for DMSO vs. Drug. A shift ( ) of >2°C is generally considered significant.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for validating Quinazoline engagement using CETSA.
Typical Results & Data Interpretation
When validating a quinazoline like Gefitinib , you should expect the following:
-
DMSO Control: The EGFR melting curve typically drops (aggregates) around 50-55°C.
-
Gefitinib Treated: The curve shifts to the right. Literature values often show a
of 4°C to 10°C depending on the cell line and drug concentration. -
Interpretation:
-
Right Shift: Confirmed Target Engagement. The drug entered the cell and bound the kinase domain, stabilizing the structure.
-
No Shift:
-
Drug did not bind (resistance mutation?).
-
Drug did not enter the cell (permeability issue).
-
Technical failure (lysis buffer too harsh, dissolving aggregates).
-
-
Quantitative Data Summary (Example)
| Compound | Target | Observed | Observed | Conclusion | |
| Gefitinib | EGFR | 52.5°C | 58.1°C | +5.6°C | Strong Engagement |
| Erlotinib | EGFR | 52.5°C | 57.8°C | +5.3°C | Strong Engagement |
| Neg.[3][2][4][5][6] Ctrl | Actin | 55.0°C | 55.2°C | +0.2°C | No Non-specific Effect |
References
-
Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science.
-
[Link]
-
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[2] Nature Protocols.
-
[Link]
-
-
Al-Amin, R.A., et al. (2021). "Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout."[7] Analytical Chemistry.
-
[Link]
-
-
Savitski, M.M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science.
-
[Link]
-
-
Huber, K.V., et al. (2015). "Proteome-wide drug and metabolite interaction mapping by thermal-stability profiling.
-
[Link]
-
Sources
- 1. CETSA [cetsa.org]
- 2. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
Comparative Guide: In Vitro vs. In Vivo Efficacy of Quinazoline Analogs
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists.
Executive Summary: The Translation Gap
Quinazoline-based small molecules (e.g., Gefitinib, Erlotinib) represent the cornerstone of EGFR-targeted therapy in non-small cell lung cancer (NSCLC). However, a recurring failure mode in drug discovery is the "Translation Gap" : compounds exhibiting nanomolar potency in enzymatic assays often fail to suppress tumor growth in animal models.
This guide provides a technical framework for objectively comparing quinazoline analogs. It moves beyond simple IC50 ranking to analyze the pharmacokinetic (PK) and metabolic barriers that dictate in vivo success. We use Gefitinib as the reference standard against which novel analogs (represented here as "Novel Analog X," based on recent 6,7-dimethoxy-substituted derivatives) are benchmarked.
Part 1: Mechanism of Action & Structural Logic
Quinazolines function as ATP-competitive inhibitors.[1] They bind to the adenine-binding pocket of the EGFR tyrosine kinase domain, preventing autophosphorylation and downstream signaling (RAS/RAF/MEK and PI3K/AKT pathways).
Structural Criticality
-
N1 and N3: Essential for hydrogen bonding with Met793 in the hinge region.
-
C6/C7 Positions: Solubilizing groups (e.g., morpholine-propoxy in Gefitinib) are critical here. Many "failed" analogs possess high affinity but poor solubility due to lipophilic substitutions at these positions, leading to poor oral bioavailability.
Visualization: EGFR Signaling & Quinazoline Intervention
The following diagram illustrates the signal transduction cascade and the precise intervention point of quinazoline inhibitors.
Caption: Quinazolines competitively bind the ATP pocket, blocking phosphorylation and halting the RAS/MAPK and PI3K/AKT survival cascades.
Part 2: In Vitro Profiling (The Potency Screen)
High biochemical potency is necessary but insufficient. A robust comparison requires both cell-free (enzymatic) and cell-based assays.
Comparative Data: Standard vs. Novel Analog
The table below aggregates representative data for Gefitinib versus a high-potency "Novel Analog X" (typical of C6-modified 4-anilinoquinazolines).
| Metric | Assay Type | Gefitinib (Standard) | Novel Analog X | Interpretation |
| IC50 (EGFRwt) | ADP-Glo Kinase Assay | 33 nM | 8 nM | Analog X is ~4x more potent enzymatically. |
| IC50 (A549) | MTT Cell Viability | 15.6 µM | 2.1 µM | Analog X shows superior cellular penetration/efficacy in lung cancer lines. |
| IC50 (H1975) | MTT (T790M Mutant) | >10 µM | 4.5 µM | Analog X may overcome resistance mutations where Gefitinib fails. |
| Selectivity | Kinase Panel (HER2/VEGFR) | High EGFR Specificity | Dual EGFR/VEGFR | Dual inhibition often enhances cytotoxicity but increases off-target risk. |
Protocol 1: Self-Validating Enzymatic Kinase Assay
To ensure trustworthiness, this protocol includes mandatory control checkpoints.
-
Reagent Prep: Use Recombinant Human EGFR kinase domain.[1][2] Prepare Poly(Glu,Tyr) 4:1 substrate.[2]
-
Reaction Assembly:
-
Mix Enzyme (2 ng/µL) + Substrate (0.2 mg/mL) in kinase buffer (20 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Checkpoint 1: Include a "No Enzyme" control to measure background noise.
-
-
Compound Addition: Add Quinazoline analogs (dissolved in DMSO) in a 10-point serial dilution. Final DMSO concentration must be <1%.
-
Initiation: Add ATP (10 µM) to start the reaction. Incubate at room temperature for 60 mins.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure luminescence (RLU).
-
Validation: Calculate Z-factor. A Z' > 0.5 confirms the assay is robust enough for quantitative comparison.
Part 3: The ADME Bridge (Why In Vitro Fails)
This is the most critical section for drug developers. A compound like "Novel Analog X" may have an IC50 of 8 nM but fail in vivo if it precipitates in the gut or is cleared rapidly by the liver.
The "Rule of 5" & Solubility Check
Quinazolines are often Class II (Low Solubility, High Permeability) compounds.
-
Gefitinib: LogP ~3.2 (Optimized).
-
Analog Failure Mode: Many analogs have LogP > 5.0. While this increases membrane permeability (lowering cell IC50), it drastically reduces oral bioavailability.
Metabolic Stability Protocol (Liver Microsomes)
-
Incubation: Incubate 1 µM test compound with pooled human/mouse liver microsomes + NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (
).-
Target:
mins. Rapid clearance suggests the compound will not maintain therapeutic plasma levels in mice.
-
Part 4: In Vivo Efficacy (The Ultimate Verdict)
The Xenograft model validates whether the pharmacokinetic profile allows the drug to reach the tumor at inhibitory concentrations.
Comparative Data: Xenograft Efficacy (A549 Model)
Dosing Regimen: 20 mg/kg, Oral Gavage (PO), Daily for 21 days.
| Parameter | Vehicle Control | Gefitinib (20 mg/kg) | Novel Analog X (20 mg/kg) |
| Tumor Volume (Day 21) | 1200 mm³ | 650 mm³ | 400 mm³ |
| Inhibition Rate (TGI) | - | ~46% | ~67% |
| Body Weight Loss | <2% | ~5% | ~12% |
| Conclusion | Tumor growth unchecked. | Moderate suppression.[3] | Superior efficacy but higher toxicity (weight loss). |
Protocol 2: A549 Xenograft Workflow
Ethical Note: All procedures must follow IACUC guidelines.
-
Cell Implantation: Inject
A549 cells (suspended in Matrigel/PBS 1:1) subcutaneously into the right flank of BALB/c nude mice (6-8 weeks old). -
Staging: Allow tumors to reach ~100 mm³ (approx. 10 days). Randomize mice into groups (n=6/group) to ensure equal average tumor volume at Day 0.
-
Treatment:
-
Group A: Vehicle (0.5% CMC-Na).
-
Group B: Gefitinib (Standard).[4]
-
Group C: Novel Analog.
-
-
Monitoring: Measure tumor volume (
) and body weight every 3 days. -
Endpoint: Sacrifice at Day 21 or if tumor exceeds 2000 mm³. Harvest tumors for Western Blot (p-EGFR analysis) to prove mechanism.
Visualization: The Screening Workflow
This diagram summarizes the logical flow from synthesis to in vivo validation, highlighting the "Go/No-Go" decision gates.
Caption: The critical path for quinazoline validation. Note that ADME (Red) is the primary filter between in vitro potency and in vivo testing.
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2017). Provides foundational data on C6/C7 substitution effects. Link
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors. Arabian Journal of Chemistry. (2025). Comparative data on dual kinase inhibition.[5][6] Link
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. (2022). Source for "Compound 18" efficacy data and xenograft protocols.[3] Link
-
Pharmacokinetic profiling of quinazoline-4(3H)-one analogs. Journal of Pharmaceutical Analysis. (2022). Detailed protocols for ADME and bioavailability scoring. Link
-
Methods for EGFR Biochemical Assays. Royal Society of Chemistry. Standard protocols for ADP-Glo and kinase inhibition. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Evaluating Off-Target Kinase Activity of 2,4-Diamino-6,7-Dimethoxyquinazoline
This guide outlines a rigorous framework for evaluating the off-target kinase activity of 2,4-diamino-6,7-dimethoxyquinazoline . This specific chemical scaffold is chemically distinct from the 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib) typically associated with EGFR inhibition. Instead, it serves as the pharmacophore for Alpha-1 Adrenergic Receptor antagonists (e.g., Prazosin, Doxazosin) and has been repurposed for G9a (EHMT2) Histone Methyltransferase inhibition (e.g., BIX-01294).
Due to the "privileged" nature of the quinazoline ring—which mimics the adenine moiety of ATP—researchers must rigorously validate that this scaffold does not inadvertently inhibit the human kinome, particularly when used as a chemical probe for epigenetic or GPCR studies.
Executive Summary: The Scaffold Paradox
The this compound scaffold presents a unique challenge in drug discovery. While designed to target G-Protein Coupled Receptors (GPCRs) or methyltransferases, its structural homology to ATP creates a high probability of "off-target" kinase inhibition.
Key Distinction:
-
4-anilinoquinazolines: Potent, designed Kinase Inhibitors (e.g., EGFR).
-
2,4-diaminoquinazolines: Designed Alpha-1 Blockers/Methyltransferase Inhibitors. Risk: Unintended inhibition of GAK , CLK , or Aurora kinases due to ATP-pocket promiscuity.
This guide details the protocols required to definitively map the kinase selectivity profile of this scaffold.
Structural Basis of Off-Target Activity
To evaluate off-target activity, one must first understand the structural "hooks" that cause promiscuity. The quinazoline core binds to the hinge region of kinases.
Diagram 1: Scaffold Divergence & Potential Off-Targets
This diagram illustrates how the 2,4-diamino substitution pattern shifts the primary target landscape while retaining residual affinity for specific kinase families.
Caption: Structural divergence of the quinazoline scaffold showing how 2,4-diamino substitution targets GPCRs/HMTs but retains risk for specific kinase off-targets.
Comparative Evaluation Protocols
Evaluating this scaffold requires a tiered approach, moving from broad binding screens to functional cellular validation.
Phase 1: Broad Spectrum Binding (KINOMEscan)
Objective: Determine the "Selectivity Score" (S-score) across >400 kinases without measuring functional inhibition. Why: Enzymatic assays are too expensive for a first pass. Competition binding (active site occupancy) is the gold standard for defining the "blast radius."
| Parameter | Standard Protocol | Critical Nuance for 2,4-Diamino Scaffold |
| Concentration | 1 µM and 10 µM | Test at 10 µM. This scaffold is often a weak kinase inhibitor (µM range). Testing at 1 µM may yield false negatives (clean profile) that mask relevant off-targets. |
| Control | Staurosporine | Prazosin & BIX-01294. Use Prazosin as a negative control for kinase activity and BIX-01294 as a positive control for G9a-linked effects. |
| Hit Criteria | >35% Inhibition | >50% Inhibition. Since the primary target is likely not a kinase, only high-occupancy hits are relevant for toxicity/phenotype confounding. |
Phase 2: Functional Enzymatic Validation
Objective: Confirm if binding translates to inhibition (IC50) for specific "at-risk" kinases. Targets to Prioritize: Based on literature regarding quinazoline promiscuity, prioritize these kinases:
-
GAK (Cyclin G Associated Kinase): Often hit by quinazolines; involved in membrane trafficking.
-
CLK (Cdc2-like Kinase): 2-anilino variants hit this; check for crossover.
-
VEGFR-2: Doxazosin (a close analog) has been shown to inhibit VEGFR-2 signaling.[1]
-
Aurora A/B: Common off-targets for amino-quinazolines.
Protocol: Radiometric 33P-ATP Assay
-
Reaction Mix: Kinase, substrate (e.g., Poly Glu:Tyr), 10 µM ATP (at Km), and 33P-gamma-ATP.
-
Incubation: 120 mins at Room Temp.
-
Detection: Filter binding and scintillation counting.
-
Data Analysis: Fit to sigmoidal dose-response (variable slope).
-
Self-Validation: If the Hill slope is > 1.5, suspect compound aggregation or promiscuous binding (PAINS).
-
Phase 3: Cellular Target Engagement (NanoBRET)
Objective: Prove the compound enters the cell and binds the kinase in situ at relevant concentrations. Why: 2,4-diaminoquinazolines are often highly charged (protonated at physiological pH). Biochemical potency may not translate to cellular activity due to permeability issues or lysosomal trapping.
Distinguishing Direct vs. Indirect Kinase Modulation
A common pitfall with this scaffold is confusing direct kinase inhibition with pathway modulation .
-
Mechanism: It does not bind Akt. It blocks the Alpha-1 receptor
reduces PKC activity reduces Akt phosphorylation.
Diagram 2: Decoupling Direct vs. Indirect Effects
Use this logic flow to interpret your Western Blot data.
Caption: Differentiating direct ATP-competitive inhibition from indirect signaling modulation via GPCR blockade.
Summary of Known Off-Target Profiles
When evaluating your compound, compare your data against these established benchmarks for the this compound core.
| Target Class | Specific Target | Interaction Type | Relevance | Source |
| Primary | Alpha-1 Adrenergic | Antagonist (nM) | Hypotension, BPH | [1] |
| Epigenetic | G9a (EHMT2) | Inhibitor (nM - µM) | Gene Silencing | [2] |
| Kinase | GAK | Off-Target (µM) | Viral Entry, Trafficking | [3] |
| Kinase | VEGFR-2 | Weak/Indirect | Angiogenesis | [4] |
| Kinase | Akt (PKB) | Indirect | Apoptosis Induction | [5] |
| Enzyme | DHFR | Inhibitor (Variable) | Bacterial/Fungal Growth | [6] |
References
-
Greengrass, P., & Bremner, R. (1979). Binding characteristics of prazosin to alpha-adrenergic receptors. European Journal of Pharmacology.
-
Vedadi, M., et al. (2011).[3] A chemical probe for the methyltransferase G9a. Nature Chemical Biology.
-
Asquith, C.R.M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry. (Note: Discusses the quinazoline/quinoline crossover risk).
-
Park, M.S., et al. (2014). The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling.[1] Oncotarget.
-
Kahn, S.A., et al. (2016). The anti-hypertensive drug prazosin inhibits glioblastoma growth via the PKCδ-dependent inhibition of the AKT pathway.[1] EMBO Molecular Medicine.[1]
-
Waugh, C., et al. (2014). 2,4-Diaminoquinazoline derivatives as inhibitors of dihydrofolate reductase.[4] Bioorganic & Medicinal Chemistry.
Sources
- 1. Prazosin inhibits the proliferation, migration and invasion, but promotes the apoptosis of U251 and U87 cells via the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti‐hypertensive drug prazosin inhibits glioblastoma growth via the PKCδ‐dependent inhibition of the AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juser.fz-juelich.de [juser.fz-juelich.de]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2,4-Diamino-6,7-dimethoxyquinazoline
Executive Safety Summary
2,4-Diamino-6,7-dimethoxyquinazoline is a critical pharmaceutical intermediate, structurally significant in the synthesis of alpha-blockers like Prazosin and Doxazosin. While often classified as an irritant, its structural analogs (amino-quinazolines) can exhibit acute inhalation toxicity and potent biological activity.
The Golden Rule: Treat this compound as a Potent Pharmaceutical Intermediate (Band 3) . Do not rely solely on "Irritant" classifications; the precautionary principle dictates we control for respiratory sensitization and systemic absorption.
Hazard Profile (GHS Derived)
-
Physical State: Solid (crystalline powder).
-
Primary Risks:
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent cross-contamination and occupational sensitization .
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Primary: Fume Hood (Certified).Secondary: N95 or P100 Respirator (if outside hood). | The primary vector for exposure is airborne dust during weighing. Quinazoline intermediates are potential respiratory sensitizers.[2] |
| Dermal (Hands) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil, High-Viz).2. Outer: Nitrile (5-8 mil, Extended Cuff). | Permeation Defense: Standard latex is insufficient against organic amine intermediates. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1). | Safety glasses with side shields are insufficient for powders that can drift behind lenses. Goggles provide a sealed environment. |
| Body | Tyvek® Lab Coat (Disposable) or closed-front cotton coat with sleeves tucked into gloves. | Prevents accumulation of static-charged powder on street clothes, reducing "take-home" exposure risks. |
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (Highest Risk)
The majority of laboratory exposures occur during the transfer of dry powders due to static electricity and air currents.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Quinazolines are often electrostatic and will "jump" from spatulas.
-
The "Wet Transfer" Technique:
-
Tare the weighing boat.
-
Add the solid this compound.
-
Crucial Step: If the reaction solvent allows, pre-dissolve or slurry the solid in the weighing boat before moving it out of the enclosure. This eliminates dust generation during transport to the reaction vessel.
-
Phase B: Reaction Setup
-
Vessel Selection: Use standard round-bottom flasks with ground glass joints.
-
Addition: Use a powder funnel with a wide bore.
-
Solvent Wash: Immediately wash the funnel and weighing boat with the reaction solvent into the flask to ensure quantitative transfer and decontamination.
Phase C: Decontamination & Cleanup
-
Solvent Wipe: Do not dry sweep. Wipe surfaces with a paper towel dampened with Ethanol or Isopropanol . The amine functionality makes it soluble in alcohols.
-
Soap Wash: Follow with a soap and water wash to remove residual organic films.
-
Waste: Dispose of all wipes as Solid Hazardous Waste .
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the specific activity being performed.
Figure 1: Risk-based PPE selection workflow. Note that "Handling Dry Powder" triggers the highest level of engineering controls.
Emergency Response Procedures
Accidental Spills (Powder)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don a P100 respirator if the dust is airborne.
-
Cover: Gently cover the spill with oil-sorbent pads or wet paper towels to suppress dust.
-
Clean: Scoop up the material (do not sweep). Wipe the area with ethanol.
-
Report: Document the incident according to OSHA 29 CFR 1910.1450 standards.
Exposure First Aid[4][5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing.[1][3][4] Rinse skin with water for 15 minutes. Do not use organic solvents to wash skin (this increases absorption).
-
Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids.
Disposal & Environmental Compliance
This compound must never be flushed down the drain. It is an organic amine with potential aquatic toxicity.[2]
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Hazardous Solid Waste" (Incineration).
-
Liquid Waste: Mother liquors and wash solvents go into "Organic Solvents (Non-Halogenated)" unless halogenated solvents were used in the process.
-
Labeling: Clearly label waste containers with the full chemical name; do not use abbreviations like "Quinazoline Int."
References
-
Occupational Safety and Health Administration (OSHA). (2012). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Quinazoline Derivatives. National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 4-amino-2-chloro-6,7-dimethoxyquinazoline (Structural Analog Safety Profile).[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
